Technical Documentation Center

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA
  • CAS: 1354752-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA: A Key Chiral Building Block in Modern Drug Discovery

Abstract (R)-Boc-3-benzyl-piperidine-3-carboxylic acid dicyclohexylammonium salt (DCHA) is a meticulously engineered chiral building block of significant interest to researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid dicyclohexylammonium salt (DCHA) is a meticulously engineered chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid piperidine core, adorned with a benzyl group at a quaternary stereocenter, offers a unique three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and the use of dicyclohexylamine (DCHA) to form a crystalline salt are critical features that facilitate its practical application in complex synthetic routes. This technical guide provides a comprehensive exploration of the chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization of this important synthetic intermediate. Furthermore, it delves into its pivotal role in the synthesis of advanced pharmaceutical agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. The introduction of chirality into the piperidine ring further expands the accessible chemical space, enabling the development of highly selective and potent therapeutics.

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA emerges as a particularly valuable building block due to the presence of a quaternary chiral center at the 3-position. This structural feature imparts a high degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation. This guide will elucidate the key chemical and physical attributes of this compound, providing a robust foundation for its effective utilization in drug discovery programs.

Unraveling the Chemical Architecture

The chemical structure of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a testament to rational molecular design, where each component serves a distinct and critical function.

  • The (R)-3-benzyl-piperidine-3-carboxylic acid Core: This is the heart of the molecule, providing the fundamental three-dimensional framework. The benzyl group at the C3 position introduces a key hydrophobic and aromatic element, which can engage in various non-covalent interactions with biological targets. The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation. The (R)-stereochemistry at the C3 position is absolute and crucial for its intended biological activity in downstream applications.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[2] Its primary role is to temporarily mask the reactivity of the piperidine nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. The Boc group is prized for its stability under a range of reaction conditions and its facile removal under moderately acidic conditions, a feature that is central to many synthetic strategies.[3]

  • The Dicyclohexylamine (DCHA) Counterion: The free carboxylic acid of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid can be challenging to handle and purify due to its polarity and potential for zwitterion formation. The formation of a salt with dicyclohexylamine (DCHA), a bulky and non-nucleophilic organic base, confers several practical advantages. The resulting DCHA salt is typically a stable, crystalline solid, which significantly simplifies its purification through recrystallization, as well as its handling and storage.

Below is a visual representation of the ionic interaction between the chiral carboxylic acid and the DCHA base.

G cluster_acid (R)-Boc-3-benzyl-piperidine-3-carboxylate Anion cluster_base Dicyclohexylammonium Cation acid_C C acid_O1 O⁻ acid_C->acid_O1 acid_O2 O acid_C->acid_O2 acid_piperidine Piperidine Ring (with Boc and Benzyl) acid_C->acid_piperidine base_N N⁺H₂ acid_O1->base_N base_cyclohexyl1 Cyclohexyl base_N->base_cyclohexyl1 base_cyclohexyl2 Cyclohexyl base_N->base_cyclohexyl2 caption Ionic Interaction in the DCHA Salt

Caption: Ionic interaction between the carboxylate and the ammonium cation.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is paramount for its effective use in synthesis and process development.

PropertyValueSource
Chemical Formula C₁₈H₂₅NO₄·C₁₂H₂₃N
Molecular Weight 500.72 g/mol
Appearance White powder[4]
CAS Number 1354752-73-0[5]
Purity ≥ 99% (HPLC)[4]
Optical Rotation [α]D²⁰ = +22 ± 2º (c=1 in DMF) for the (R)-enantiomer (inferred)[4]
Storage Conditions 0-8°C[4]

Structural Identifiers:

  • IUPAC Name: (3R)-3-benzyl-1-(2-methylpropan-2-yl)oxycarbonylpiperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine[5]

  • InChI Key: NRRTTYWPXUOKJW-GMUIIQOCSA-N[5]

  • SMILES: CC(C)(C)OC(=O)N1CCCC@(C1)(CC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2[5]

Synthesis and Stereochemical Control: A Strategic Approach

The synthesis of enantiomerically pure (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is a non-trivial undertaking that hinges on the strategic control of the quaternary stereocenter at the C3 position. A plausible and efficient synthetic strategy involves the stereoselective alkylation of a pre-existing chiral piperidine-3-carboxylic acid derivative.

A key approach to achieving the desired (R)-configuration involves the diastereoselective alkylation of an N-Boc-piperidine-3-carboxylic acid derivative. This can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to form a chiral enolate. The subsequent reaction of this enolate with a benzyl electrophile, such as benzyl bromide, proceeds with facial selectivity, which is often directed by the steric bulk of the Boc group and the conformation of the piperidine ring in the enolate.

Caption: General synthetic workflow for the target molecule.

Experimental Protocol: Stereoselective Synthesis

The following is a representative, field-proven protocol for the synthesis of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid, followed by its conversion to the DCHA salt.

Step 1: Stereoselective Benzylation

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the chiral enolate solution, add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C. Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-Boc-3-benzyl-piperidine-3-carboxylic acid.

Step 2: DCHA Salt Formation and Purification

  • Dissolution: Dissolve the crude carboxylic acid in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Salt Formation: To the stirred solution, add dicyclohexylamine (1.0 eq) dropwise. The DCHA salt will typically precipitate out of the solution.

  • Crystallization: If precipitation is slow, cool the mixture in an ice bath. The crystalline solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. Key expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methylene protons of the benzyl group, the aromatic protons of the benzyl group, the protons of the piperidine ring, and the protons of the dicyclohexyl groups.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Characteristic signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups, the aromatic carbons of the benzyl group, the carbons of the piperidine ring, and the carbons of the dicyclohexyl groups.

Infrared (IR) Spectroscopy:

The FTIR spectrum is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • N-H stretching of the dicyclohexylammonium cation.

  • C=O stretching of the carboxylate anion.

  • C=O stretching of the Boc-carbamate.

  • C-H stretching of the aromatic and aliphatic groups.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further corroborating the chemical formula.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a valuable intermediate in the synthesis of a variety of biologically active molecules.[6] Its primary application lies in the development of novel therapeutics, particularly in the fields of oncology and neurology.[5]

Synthesis of PARP Inhibitors:

G cluster_drug_synthesis Application in PARP Inhibitor Synthesis start (R)-Boc-3-benzyl-piperidine- 3-carboxylic acid DCHA activation Carboxylic Acid Activation start->activation coupling Amide Coupling with Pharmacophore Fragment activation->coupling deprotection Boc Deprotection coupling->deprotection final_drug PARP Inhibitor deprotection->final_drug

Caption: Conceptual pathway for PARP inhibitor synthesis.

Conclusion: A Versatile Tool for Advancing Pharmaceutical Innovation

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA stands as a prime example of a well-designed chiral building block that empowers medicinal chemists to explore novel chemical space. Its unique combination of a conformationally restricted piperidine core, a key stereocenter, and strategically placed functional and protecting groups makes it an invaluable asset in the synthesis of complex and biologically active molecules. The robust synthetic strategies for its preparation, coupled with its favorable handling properties as a DCHA salt, ensure its practical utility in both academic research and industrial drug development. As the demand for more sophisticated and highly specific therapeutics continues to grow, the importance of such meticulously crafted synthetic intermediates will undoubtedly continue to rise.

References

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2024). PubMed. Available at: [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors. (n.d.). Taylor & Francis Online.
  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. (2023). DigitalCommons@TMC. Available at: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Application Notes and Protocols: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid. (n.d.). Benchchem.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Rsc.org.
  • Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. (n.d.). ScholarWorks@UARK.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • FTIR spectra of compound 3. (n.d.). ResearchGate. Available at: [Link]

  • (R)-BOc-3-benzyl-piperidine-3-carboxylic acid dcha. (n.d.). Sigma-Aldrich.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (n.d.). RSC Publishing.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis method for N-Boc-3-piperidone. (n.d.).
  • Technical Support Center: N-Debenzylation of Piperidine Intermedi
  • (R)-3-(BOC-amino)-piperidine. (n.d.). Chongqing Engstang Medical Technology Co., Ltd.
  • (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA. (n.d.). Santa Cruz Biotechnology.
  • boc-piperidine-3-carboxylic acid. (n.d.).

Sources

Exploratory

Physicochemical Profiling and Handling Protocols for (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1354752-73-0 | Class: Conformationally Constrained Non-Natural Amino Acid Executive Summary & Structural Rationale In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1354752-73-0 | Class: Conformationally Constrained Non-Natural Amino Acid

Executive Summary & Structural Rationale

In modern peptidomimetic design and small-molecule drug discovery, conformationally restricted building blocks are critical for optimizing target binding affinity and metabolic stability. The compound (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA (CAS: 1354752-73-0) is a highly specialized intermediate. The piperidine ring restricts the peptide backbone, while the benzyl group provides a distinct pharmacophore for hydrophobic pocket interactions[1].

As a Senior Application Scientist, I frequently observe researchers struggling with the handling of N-Boc protected unnatural amino acids. In their free acid form, these compounds often present as intractable, sticky oils or amorphous syrups that are difficult to weigh, purify, and store over long periods. To circumvent this, the compound is isolated as a Dicyclohexylamine (DCHA) salt . The addition of DCHA acts as a thermodynamic sink, driving the formation of a highly crystalline, stable salt lattice that prevents auto-catalytic degradation and significantly enhances shelf-life ([2]).

Table 1: Physicochemical Properties
PropertyValue
CAS Number 1354752-73-0
IUPAC Name (3R)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid; N-cyclohexylcyclohexanamine
Molecular Formula C18H25NO4 · C12H23N
Molecular Weight 500.72 g/mol [3]
Appearance White to off-white crystalline powder
Protecting Group N-tert-butoxycarbonyl (Boc)
Salt Form Dicyclohexylamine (DCHA)

Solubility Thermodynamics

The solubility profile of 1354752-73-0 is dictated by the massive lipophilic bulk of the two cyclohexyl rings and the benzyl moiety, counterbalanced by the ionic nature of the carboxylate-ammonium bridge. Understanding this profile is essential for designing effective extraction and coupling workflows.

Table 2: Empirical Solubility Matrix
SolventSolubility ProfileMechanistic Rationale
Dichloromethane (DCM) HighThe lipophilic bulk of the cyclohexyl and benzyl rings dominates solvation, easily overcoming the ionic lattice energy.
Ethyl Acetate (EtOAc) HighAn excellent solvent for partitioning; its moderate polarity effectively disrupts the DCHA-carboxylate ionic bridge.
Methanol (MeOH) Moderate to HighThe protic nature of methanol effectively solvates the ionic bridge of the DCHA salt.
Water (H2O) InsolubleThe exceptionally high hydrocarbon-to-charge ratio completely prevents aqueous hydration.
Hexanes / Heptane PoorNon-polar aliphatic solvents lack the dielectric constant required to break the carboxylate-ammonium ionic bond.

Experimental Workflows: Isolation and Free-Basing

Critical Insight: You cannot directly utilize a DCHA salt in standard carbodiimide or uronium-based peptide coupling reactions (e.g., EDC, HATU, PyBOP). If left in the reaction mixture, the bulky secondary amine of DCHA will act as a competitive nucleophile or severely disrupt the stoichiometry of the non-nucleophilic bases (like DIPEA or NMM) required for the coupling cycle.

The DCHA salt must be "broken" to liberate the free carboxylic acid prior to use.

Protocol: Biphasic Mild Acidic Cleavage (Free-Basing)

This self-validating protocol ensures the complete removal of DCHA while preserving the acid-labile Boc protecting group.

  • Dissolution: Suspend 1.0 equivalent of 1354752-73-0 in analytical grade Ethyl Acetate (EtOAc) (approximately 10–15 mL per gram of substrate).

    • Causality: EtOAc is selected because it is immiscible with water but highly effective at solvating the liberated free lipophilic acid.

  • Acidic Cleavage: Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO4) or 5% aqueous Citric Acid. Stir vigorously for 15 minutes at room temperature.

    • Causality (Critical Step): You must use a mild acid . Strong aqueous acids (such as HCl or TFA) will prematurely cleave the Boc protecting group via an acid-catalyzed elimination mechanism ([4]). The mild acid selectively protonates the DCHA (pKa ~ 10.4), driving it into the aqueous layer as a water-soluble ammonium salt, while the Boc-protected carboxylic acid (pKa ~ 3-4) remains protonated and partitions entirely into the organic layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain and discard the lower aqueous layer (which now contains the DCHA·H+ byproduct).

  • Washing: Wash the retained organic layer once with distilled water, and once with brine (saturated NaCl) to remove residual aqueous acid and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

    • Result: The free (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is yielded as a viscous oil or foam, ready for immediate downstream coupling.

Workflow Visualization

Below is the logical workflow for the free-basing protocol, mapping the phase partitioning of the target molecule and the DCHA byproduct.

Workflow Start (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA AcidWash Biphasic Acidic Wash (5% KHSO4 / EtOAc) Start->AcidWash Dissolution & Partitioning Aqueous Aqueous Layer (DCHA·H+ Salt) AcidWash->Aqueous Discard Organic Organic Layer (Free Boc-Amino Acid) AcidWash->Organic Retain Dry Dry over Na2SO4 & Concentrate Organic->Dry Coupling Downstream Peptide Coupling (e.g., HATU / DIPEA) Dry->Coupling

Workflow for liberating the free Boc-amino acid from its DCHA salt prior to peptide coupling.

References

Sources

Foundational

Chiral Piperidine Building Blocks: From Stereoselective Synthesis to Modern Drug Design

An In-Depth Technical Guide for Medicinal Chemistry Professionals As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of chiral piperidine building blocks. We will move beyond simple definitions to explore the causality behind synthetic choices, the practicalities of experimental design, and the profound impact of stereochemistry on pharmacological outcomes. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[1][2]

The Strategic Importance of Chirality in Piperidine Scaffolds

The introduction of a chiral center into a piperidine ring is not merely a synthetic challenge; it is a strategic decision aimed at optimizing a molecule's therapeutic potential. An achiral piperidine is a flexible, conformationally mobile entity. Introducing stereocenters locks the ring into preferred conformations, presenting substituents to a biological target in a highly specific and rigidified manner. This has several critical benefits in drug design:

  • Modulating Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which are crucial for formulation and bioavailability.[3][4][5]

  • Enhancing Biological Activity and Selectivity: Biological systems are inherently chiral. A specific enantiomer of a piperidine-containing drug will often exhibit a much higher affinity for its target protein compared to its mirror image, leading to increased potency.[4] This stereospecificity can also dramatically improve selectivity, reducing off-target effects and enhancing the safety profile.

  • Improving Pharmacokinetic (PK) Properties: The metabolic fate of a drug can be highly dependent on its stereochemistry. One enantiomer may be metabolized more slowly than the other, leading to a longer half-life and an improved dosing regimen.[3][5]

  • Reducing hERG Toxicity: In some cases, the introduction of specific chiral scaffolds has been shown to mitigate cardiotoxicity associated with the hERG channel.[3][4]

The decision to pursue a specific stereoisomer is therefore a foundational element of modern drug discovery, justifying the investment in complex asymmetric syntheses.[4]

Core Strategies for Asymmetric Synthesis of Piperidine Building Blocks

The stereoselective construction of the piperidine ring has been an area of intense research, leading to the development of several powerful strategies.[6] The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

G A Chiral Pool Synthesis B Catalytic Asymmetric Synthesis C Chiral Auxiliary-Mediated Synthesis B1 Asymmetric Hydrogenation B->B1 D Novel Strategies D1 Ring Expansion (e.g., Pyrrolidine -> Piperidine) D->D1 B2 Asymmetric Cycloadditions (e.g., aza-Diels-Alder) B3 Transition-Metal Catalysis (e.g., Rh, Pd) D2 Desymmetrization

Caption: Major strategies for the stereoselective synthesis of chiral piperidines.

2.1. Chiral Pool Synthesis

This classic approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[7] Amino acids, such as L-lysine and L-glutamic acid, are particularly common precursors.[8][9]

  • Causality: The primary advantage is that the stereocenter is pre-installed, avoiding the need for an asymmetric induction step. This makes the synthesis robust and often easier to scale up. The synthetic challenge is shifted from creating the stereocenter to performing efficient chemical transformations to build the piperidine ring around it without racemization.

  • Example Workflow: An amino acid-derived organozinc iodide can be used in cross-coupling reactions, followed by a domino reduction-cyclization sequence to furnish the final piperidine.[8]

2.2. Catalytic Asymmetric Synthesis

This is arguably the most powerful and versatile approach, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[10]

  • Asymmetric Hydrogenation and Transfer Hydrogenation: The direct reduction of pyridine or pyridinium salt precursors is a highly atom-economical method.[11] Chiral rhodium and ruthenium catalysts are frequently employed for the asymmetric hydrogenation of substituted pyridines, while transfer hydrogenation using a hydrogen source like formic acid offers an alternative that avoids the use of high-pressure hydrogen gas.[12][13] A significant advantage of this approach is its ability to tolerate a wide range of functional groups.[12]

  • Asymmetric Cycloadditions: The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a standout method for constructing the piperidine core with multiple stereocenters in a single, convergent step.[11][14] Similarly, phosphine-catalyzed [4+2] annulations of imines with allenes provide access to highly functionalized piperidines with excellent stereoselectivity.[10]

  • Other Transition-Metal Catalyzed Reactions: Modern organometallic chemistry has introduced a wealth of new methods. Rhodium-catalyzed asymmetric reductive Heck reactions can form 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which are then reduced to the final piperidines.[15] Palladium-catalyzed hydroamination of 1,2-dihydropyridines represents another modular route to chiral aminopiperidines.[16]

2.3. Chiral Auxiliary-Mediated Synthesis

In this strategy, a chiral auxiliary is temporarily attached to the substrate. It directs the stereochemical outcome of a key bond-forming reaction and is then cleaved to reveal the chiral piperidine product.[7] For example, arabinopyranosylamine can be used as a carbohydrate-based auxiliary to control the stereoselective synthesis of 2-substituted piperidines.[17]

  • Causality: This method is chosen when a suitable catalytic asymmetric variant is not available or when the substrate is not compatible with catalytic conditions. While effective, it is less atom-economical than catalytic methods due to the need to add and remove the auxiliary in stoichiometric amounts.

Data-Driven Comparison of Key Synthetic Methods

To aid in the selection of a synthetic strategy, the following table summarizes key performance indicators for various catalytic asymmetric approaches.

Method Catalyst/Reagent Type Key Transformation Typical Yield Typical Enantioselectivity (ee) References
Asymmetric Hydrogenation Chiral Ru or Rh complexesPyridine derivative reduction70-95%>90%[13]
Transfer Hydrogenation Chiral Rh-diamine complexesPyridinium salt reduction80-99%>95%[12]
Aza-Diels-Alder Chiral Lewis Acids (e.g., Cu, Sc)Imine + Diene Cycloaddition60-90%85-99%[14]
Phosphine-Catalyzed Annulation Chiral PhosphepinesImine + Allene [4+2]75-95%90-99%[10]
Asymmetric Reductive Heck Chiral Rh-bisphosphine complexesDihydropyridine + Boronic Acid80-98%92-99%[15]
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is a representative example of a modern catalytic asymmetric method for synthesizing enantioenriched 3-aryl piperidines, based on methodologies described in the literature.[15]

Objective: To synthesize a chiral 3-substituted tetrahydropyridine intermediate via Rh-catalyzed asymmetric carbometalation, which can be subsequently reduced to the target piperidine.

Self-Validation System: The success of this protocol is validated at each stage. The formation of the dihydropyridine precursor is confirmed by NMR. The catalytic reaction's progress is monitored by TLC or LC-MS. The final product's enantiomeric excess is determined by chiral HPLC, confirming the efficacy of the asymmetric catalyst.

Materials:

  • Pyridine precursor

  • Phenyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Arylboronic acid

  • [Rh(cod)₂]BF₄ (Rhodium catalyst precursor)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP)

  • Anhydrous 1,4-dioxane

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

Caption: General workflow for the synthesis of 3-substituted chiral piperidines.

  • Step 1: Synthesis of Dihydropyridine Precursor:

    • To a solution of the starting pyridine in an appropriate solvent, add phenyl chloroformate at 0 °C and stir.

    • Perform a partial reduction using NaBH₄ at low temperature to yield the corresponding 1,2-dihydropyridine derivative.

    • Purify the dihydropyridine by column chromatography. Causality: This creates the reactive diene necessary for the subsequent carbometalation step.

  • Step 2: Reaction Setup (under inert atmosphere):

    • In a flame-dried Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) in anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active chiral catalyst. Causality: Pre-formation of the active catalyst is crucial for achieving high enantioselectivity and reproducibility.

  • Step 3: Catalytic Reaction:

    • To the catalyst solution, add the arylboronic acid, the dihydropyridine precursor, and an aqueous solution of KOH.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. Causality: The base is required to activate the boronic acid for transmetalation to the rhodium center, a key step in the catalytic cycle.

  • Step 4: Workup:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification and Characterization:

    • Purify the crude product (the 3-substituted tetrahydropyridine) by flash column chromatography.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) using chiral HPLC analysis.

  • Step 6: Final Reduction to Piperidine:

    • Dissolve the purified tetrahydropyridine in a solvent like methanol and perform a hydrogenation (e.g., using H₂ gas with a Pd/C catalyst or other reducing agents) to obtain the final chiral 3-substituted piperidine.

Application in Medicinal Chemistry: The Case of Niraparib

Niraparib is a potent, orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of cancer.[1][15] A key structural feature of Niraparib is its chiral 3-substituted piperidine moiety, which plays a critical role in its binding to the PARP enzyme.

Caption: The role of the chiral piperidine scaffold in the PARP inhibitor Niraparib.

The synthesis of the chiral piperidine core of Niraparib relies on stereoselective methods to ensure the correct absolute configuration is obtained.[15] This case highlights the direct translation of advanced asymmetric synthesis into life-saving therapeutics, underscoring the necessity for robust and efficient methods to produce these vital building blocks.

Conclusion and Future Outlook

Chiral piperidine building blocks are indispensable tools in modern medicinal chemistry. The ability to control the three-dimensional arrangement of substituents is fundamental to optimizing potency, selectivity, and pharmacokinetic profiles. While classic chiral pool synthesis remains a valuable strategy, the continuous evolution of catalytic asymmetric methodologies has dramatically expanded the accessible chemical space.[1] Future innovations will likely focus on the late-stage C-H functionalization of piperidine rings to rapidly generate diverse analog libraries and the development of novel 3D fragment libraries for fragment-based drug discovery, further cementing the role of this privileged scaffold in the development of next-generation therapeutics.[18][19]

References

  • Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature URL: [Link]

  • Title: Stereoselective Synthesis of Piperidines Source: ResearchGate URL: [Link]

  • Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

  • Title: A Modular Approach to Trisubstituted Chiral Piperidines - PubMed Source: PubMed URL: [Link]

  • Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

  • Title: Application of chiral building blocks to the synthesis of drugs Source: Journal of Synthetic Organic Chemistry, Japan URL: [Link]

  • Title: Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) Source: RSC Publishing URL: [Link]

  • Title: Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online Source: White Rose eTheses Online URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Stereoselective Synthesis of Piperidines Source: Thieme URL: [Link]

  • Title: Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary Source: ResearchGate URL: [Link]

  • Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth Source: University of Bristol URL: [Link]

  • Title: Synthesis of Building Blocks for Drug Design Programmes - Pharmaceutical Technology Source: Pharmaceutical Technology URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI Source: MDPI URL: [Link]

  • Title: Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]

Sources

Exploratory

Synthesis and Stereochemical Resolution of 3-Benzyl-Piperidine-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary 3-Benzyl-piperidine-3-carboxylic acid derivatives are highly functionalized, sterically encumbered chiral building blocks that play a pivotal role in modern medicinal chemistry. Most notably, the (3R)-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzyl-piperidine-3-carboxylic acid derivatives are highly functionalized, sterically encumbered chiral building blocks that play a pivotal role in modern medicinal chemistry. Most notably, the (3R)-enantiomer serves as the foundational core scaffold for Anamorelin (ONO-7643) , a potent, orally active ghrelin/growth hormone secretagogue receptor-1a (GHSR-1a) agonist approved for the treatment of cancer anorexia-cachexia syndrome (CACS)[1].

The synthesis of this scaffold presents a unique chemical challenge: the construction of a quaternary stereocenter at the C3 position of the piperidine ring[2]. This guide details the self-validating synthetic workflow required to construct this quaternary center, resolve its enantiomers to an enantiomeric excess (ee) of >95.8%, and successfully couple it to downstream functional groups despite extreme steric hindrance[2][3].

Mechanistic Overview & Retrosynthetic Logic

The target core features a piperidine ring substituted at the C3 position with both a benzyl group and a carboxylic acid derivative.

  • The Quaternary Center Challenge: Constructing the C3 quaternary stereocenter via direct asymmetric alkylation is notoriously difficult due to the conformational flexibility of the piperidine ring and the steric bulk of the incoming electrophile. The most scalable and industrially reliable approach involves the formation of a racemic quaternary center via kinetic enolate alkylation, followed by a classical diastereomeric salt resolution[2][4].

  • Steric Shielding in Downstream Coupling: The quaternary C3 center exerts massive steric shielding over the adjacent carboxylic acid. Standard peptide coupling reagents (e.g., EDCI, T3P, PyBrop) fail to drive amide/hydrazide formation, often resulting in unreacted starting material or decomposition[2][3]. Consequently, the carboxylic acid must be converted into a highly reactive, sterically unencumbered acid chloride to facilitate nucleophilic attack[2].

Experimental Protocols & Mechanistic Causality

The following step-by-step methodologies outline the validated route from ethyl nipecotate to the highly pure (3R)-hydrazide intermediate[2][3][4].

Protocol 1: N-Boc Protection of Ethyl Nipecotate
  • Procedure: Ethyl nipecotate (piperidine-3-carboxylate) is dissolved in a suitable organic solvent (e.g., THF or DCM) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., NaOH or Et₃N) at room temperature[4].

  • Causality & Mechanistic Insight: The secondary amine of the piperidine ring is highly nucleophilic. It must be protected with a robust, base-stable group (Boc) to prevent competitive N-alkylation during the strongly basic enolization step that follows.

Protocol 2: Stereoselective Benzylation via Enolate Formation
  • Procedure: A solution of N-Boc-ethyl nipecotate in anhydrous THF is cooled to -70°C under nitrogen. Lithium diisopropylamide (LDA) is added dropwise to form the enolate. After 20–30 minutes, benzyl bromide is added dropwise. The reaction is stirred at -70°C for 1 hour, then allowed to warm to room temperature, yielding the racemic 3-benzyl derivative[2][4].

  • Causality & Mechanistic Insight: The use of a bulky, non-nucleophilic base like LDA is strictly required to kinetically deprotonate the sterically hindered C3 position without attacking the ester carbonyl. The cryogenic temperature (-70°C) is critical; it prevents the highly reactive enolate from undergoing self-condensation (Claisen-type reactions) before the benzyl bromide electrophile is introduced[4].

Protocol 3: Saponification to the Free Acid
  • Procedure: The racemic N-Boc-3-benzyl-piperidine-3-carboxylic acid ethyl ester is treated with 5% aqueous sodium hydroxide (NaOH) and stirred until hydrolysis is complete. The mixture is acidified, and the free acid is extracted into an organic layer[3][4].

  • Causality & Mechanistic Insight: The ethyl ester is highly sterically hindered by the newly introduced benzyl group. Strong basic conditions are required to drive the saponification to completion, yielding the free carboxylic acid necessary for the subsequent chiral resolution[3].

Protocol 4: Chiral Resolution via Diastereomeric Salt Formation
  • Procedure: The racemic acid is dissolved in ethyl acetate (EtOAc). R-(+)-1-phenethylamine, water, and triethylamine (Et₃N) are added. The mixture is stirred overnight at room temperature, resulting in the selective precipitation of white crystals of the (3R)-diastereomeric salt. The salt is filtered and treated with aqueous acid (e.g., NaHSO₄) to liberate the free (3R)-3-benzyl-piperidine-3-carboxylic acid[2][5].

  • Causality & Mechanistic Insight: Enantiomers have identical physical properties, making direct separation impossible. By reacting the racemic acid with a pure chiral amine (R-(+)-1-phenethylamine), diastereomeric salts are formed. These diastereomers have different solubilities in EtOAc. The (3R)-salt selectively crystallizes out of solution, achieving an enantiomeric excess of 95.8%[2].

Protocol 5: Acid Chloride Activation and Hydrazide Coupling
  • Procedure: The (3R)-acid is dissolved in THF or DCM. Oxalyl chloride and a catalytic amount of DMF are added at 0°C. After the acid chloride is preformed, a solution of 1,2,2-trimethylhydrazine and Et₃N is added dropwise[2][3].

  • Causality & Mechanistic Insight: Why oxalyl chloride instead of standard coupling agents? Initial attempts using PyBrop, CDI, T3P, or EDCI/DMAP required 48-hour reaction times and yielded only 65% product, or resulted in complete decomposition[2][3]. The C3 quaternary center creates a massive steric shield. Oxalyl chloride generates a highly electrophilic, sterically minimal acid chloride, allowing the trimethylhydrazine to attack efficiently, boosting the yield to 90% on a kilogram scale[2][3].

Quantitative Data Summary

The following table summarizes the reaction conditions, yields, and stereochemical purity across the synthetic workflow[2][3][4].

StepTransformationKey Reagents & ConditionsYieldEnantiomeric Excess (ee)
1 & 2 N-Boc Protection & BenzylationBoc₂O; LDA, Benzyl Bromide (-70°C to RT)74% (over 3 steps)N/A (Racemic)
3 Saponification5% NaOH, MTBE/WaterQuantitativeN/A (Racemic)
4 Chiral ResolutionR-(+)-1-phenethylamine, Et₃N, EtOAc (RT)~40-45%95.8%
5 Acid Chloride Formation & CouplingOxalyl chloride, cat. DMF, 1,2,2-Trimethylhydrazine90% >95% (Retained)

Visualizations

Synthetic Workflow

SyntheticWorkflow N1 Ethyl Nipecotate N2 N-Boc-Ethyl Nipecotate N1->N2 Boc2O, Base N3 Racemic 3-Benzyl Ester N2->N3 1. LDA (-70°C) 2. Benzyl Bromide N4 Racemic 3-Benzyl Acid N3->N4 5% NaOH (Saponification) N5 (3R)-3-Benzyl Acid N4->N5 R-(+)-1-Phenethylamine (Chiral Resolution) N6 Trimethylhydrazide N5->N6 1. Oxalyl Chloride 2. Trimethylhydrazine N7 Anamorelin API N6->N7 Deprotection & Dipeptide Coupling

Synthetic workflow for 3-benzyl-piperidine-3-carboxylic acid derivatives and Anamorelin.

Downstream Pharmacological Signaling

SignalingPathway A Anamorelin R GHSR-1a Receptor A->R G Gq/11 Protein R->G PLC Phospholipase C (PLC) G->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Calcium IP3->Ca PKC Protein Kinase C DAG->PKC GH Growth Hormone (GH) Ca->GH PKC->GH

Downstream signaling pathway of Anamorelin via the GHSR-1a receptor activating GH release.

References

  • Scribd. "Synthetic Methods for 2021 Drug Approvals." Scribd.com. URL:[Link]

  • Google Patents. "WO2001034593A1 - Compound with growth hormone releasing properties." Google.com.
  • PMDA. "New Drug Approvals: Anamorelin." Newdrugapprovals.org. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Verification of (R)-Boc-3-benzyl-piperidine-3-carboxylic Acid

Executive Summary In the development of complex peptidomimetics, spirocyclic scaffolds, and targeted neurological therapeutics, the precision of chiral building blocks is non-negotiable[1]. (R)-Boc-3-benzyl-piperidine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex peptidomimetics, spirocyclic scaffolds, and targeted neurological therapeutics, the precision of chiral building blocks is non-negotiable[1]. (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is a highly specialized, conformationally restricted amino acid derivative. A critical, yet frequently misunderstood, aspect of handling this compound is its molecular weight (MW).

Because the pure free acid is prone to instability and is difficult to crystallize, commercial suppliers almost exclusively provide this molecule as a dicyclohexylamine (DCHA) salt [2]. Failure to account for the mass of the DCHA counterion during stoichiometric calculations is a primary cause of failed amide couplings and downstream synthetic bottlenecks. This whitepaper establishes the definitive physicochemical profile of the compound, detailing the causality behind its salt form, and provides self-validating protocols for both chemical free-basing and analytical molecular weight verification.

Structural and Physicochemical Profiling

The architectural complexity of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid lies in its tetrasubstituted C3 chiral center, which bears both a lipophilic benzyl group and a reactive carboxylic acid. The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, providing orthogonality for subsequent peptide synthesis.

Table 1: Physicochemical Properties Comparison

To ensure stoichiometric accuracy, researchers must distinguish between the free acid and its commercially available DCHA salt[2],[3].

PropertyFree Acid FormDCHA Salt Form
CAS Number 170838-83-2 (Base/Racemic)1354752-73-0 (R-enantiomer)
Chemical Formula C₁₈H₂₅NO₄C₁₈H₂₅NO₄ • C₁₂H₂₃N
Molecular Weight 319.40 g/mol 500.72 g/mol
Monoisotopic Mass 319.1783 Da500.3614 Da (Total)
Physical State Amorphous solid / Viscous oilFree-flowing crystalline powder
Synthetic Role Active coupling partnerStable storage & purification form

The Causality of the DCHA Salt Form

Why do chemical suppliers provide this building block as a DCHA salt (MW: 500.72 g/mol ) rather than the free acid (MW: 319.40 g/mol )?

The free acids of heavily substituted Boc-protected amino acids often present as non-crystalline, hygroscopic oils[4]. This physical state makes them highly susceptible to environmental degradation, including premature cleavage of the acid-labile Boc group or spontaneous decarboxylation.

Dicyclohexylamine (DCHA) acts as a powerful resolving agent[4]. By reacting with the carboxylic acid moiety, DCHA forms a robust, highly ordered crystalline lattice[5]. This crystallization process effectively purges impurities into the mother liquor during manufacturing[6], ensuring a shelf-stable, ultra-pure reagent. However, DCHA is a bulky, nucleophilic secondary amine . If the salt is used directly in an amide coupling reaction (e.g., using HATU or EDC), the DCHA will competitively bind the activated ester, poisoning the reaction and drastically reducing the yield of the desired product.

Experimental Protocol: Quantitative Free-Basing

To utilize the compound in synthesis, the DCHA salt must be quantitatively converted back to the free acid. The following protocol is designed as a self-validating system to remove DCHA without compromising the acid-sensitive Boc protecting group.

Step-by-Step Methodology
  • Dissolution: Suspend 1.00 g (2.00 mmol, based on MW 500.72) of the DCHA salt in 20 mL of Ethyl Acetate (EtOAc).

  • Mild Acidification (The Causal Step): Add 15 mL of cold 5% aqueous Potassium Bisulfate (KHSO₄).

    • Expert Insight: Why KHSO₄ instead of 1M HCl? KHSO₄ provides a buffered, mildly acidic aqueous environment (pH ~2). This is strong enough to protonate the DCHA into water-soluble DCHA•HSO₄, but gentle enough to prevent the cleavage of the Boc group, which rapidly degrades in strong mineral acids.

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The DCHA salt partitions into the aqueous layer, while the free acid remains in the organic layer.

  • Washing & Drying: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent in vacuo to yield the pure free acid (Target yield: ~638 mg, MW 319.40 g/mol ).

FreeBasingWorkflow Step1 Weigh DCHA Salt MW: 500.72 g/mol Step2 Dissolve in EtOAc Step1->Step2 Step3 Wash with 5% KHSO4 (aq) Maintains pH ~2 Step2->Step3 Prevents Boc cleavage Step4 Phase Separation Step3->Step4 AqLayer Aqueous Layer (DCHA•HSO4 discarded) Step4->AqLayer OrgLayer Organic Layer (Free Acid in EtOAc) Step4->OrgLayer Step5 Dry over Na2SO4 & Concentrate in vacuo OrgLayer->Step5 Product Pure Free Acid MW: 319.40 g/mol Step5->Product

Workflow for the quantitative free-basing of the DCHA salt to yield the pure free acid.

Analytical Protocol: Self-Validating LC-HRMS Workflow

To verify the molecular weight of the isolated free acid (319.40 g/mol ), High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is employed. A self-validating MS protocol must utilize dual-mode Electrospray Ionization (ESI) to confirm both the intact mass and the structural presence of the Boc group.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the free acid in 1 mL of LC-MS grade Acetonitrile (MeCN).

  • System Suitability Test (SST): Inject a blank (MeCN) to ensure no background contamination at the target m/z ranges.

  • Chromatography: Run a fast gradient (5% to 95% MeCN in Water with 0.1% Formic Acid) over a C18 column.

  • Dual-Mode Ionization (The Causal Step):

    • ESI Negative Mode (ESI-): The carboxylic acid readily deprotonates, yielding an intact [M-H]- ion. You will observe a peak at m/z 318.17 . The Boc group is highly stable in negative mode.

    • ESI Positive Mode (ESI+): The acidic mobile phase protonates the molecule to [M+H]+. However, Boc-protected amines undergo predictable in-source decay in ESI+, losing isobutylene (56 Da) and CO₂ (44 Da). You will observe a diagnostic base peak at m/z 220.18 ([M+H - 100]+).

  • Validation: The simultaneous observation of the intact mass in ESI- and the characteristic -100 Da fragmentation in ESI+ self-validates the exact molecular weight and chemical structure.

LCMS_Validation Sample Sample Injection (Free Acid) Ionization ESI Source Sample->Ionization ESI_Pos Positive Mode (ESI+) Ionization->ESI_Pos ESI_Neg Negative Mode (ESI-) Ionization->ESI_Neg Frag_Pos In-source Decay Loss of Isobutylene & CO2 ESI_Pos->Frag_Pos -100 Da Intact_Neg Intact Deprotonation [M-H]- ESI_Neg->Intact_Neg -H+ Mass_Pos Observed m/z: 220.18 Frag_Pos->Mass_Pos Mass_Neg Observed m/z: 318.17 Intact_Neg->Mass_Neg

Dual-mode ESI-MS fragmentation logic for self-validating molecular weight confirmation.

References

  • [6] Google Patents. "US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form".

Sources

Protocols & Analytical Methods

Method

Protocol for the Liberation of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid from its Dicyclohexylamine (DCHA) Salt

Abstract This application note provides a comprehensive, field-proven protocol for the efficient removal of the dicyclohexylamine (DCHA) counter-ion from (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt. The forma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient removal of the dicyclohexylamine (DCHA) counter-ion from (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt. The formation of DCHA salts is a widely employed strategy in synthetic chemistry to enhance the crystallinity, stability, and handling of N-protected amino acids that may otherwise be oils or amorphous solids[1]. However, for subsequent reactions, such as peptide coupling, the free carboxylic acid is required[2][3]. This guide details a robust acid-base extraction procedure, explaining the underlying chemical principles to ensure a high yield and purity of the desired free acid. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and medicinal chemistry.

Introduction: The Rationale for DCHA Salt Formation and Removal

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid is a key chiral building block in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs[3][4]. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactivity in subsequent synthetic steps[5].

Due to the often non-crystalline nature of the free acid form, dicyclohexylamine (DCHA), a strong organic base, is used to form a stable, crystalline salt[1]. This salt formation facilitates purification through recrystallization, leading to a higher purity of the starting material and improved handling and storage characteristics[1].

Before this building block can be utilized in reactions that require a free carboxylic acid, such as amide bond formation, the DCHA must be removed. The protocol outlined herein describes a standard and effective method for liberating the free acid from its DCHA salt through an acid-base extraction.

The Chemistry of DCHA Removal

The removal of DCHA is based on the principles of acid-base chemistry and liquid-liquid extraction. The DCHA salt of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is an ionic compound formed from the acidic carboxylic acid and the basic dicyclohexylamine.

By treating a solution of the DCHA salt with an aqueous acid, the dicyclohexylamine is protonated to form a dicyclohexylammonium salt. This protonated form is highly soluble in the aqueous phase. Conversely, the (R)-Boc-3-benzyl-piperidine-3-carboxylic acid is deprotonated by the acidic conditions, and as a non-polar organic molecule, it preferentially partitions into an immiscible organic solvent. This differential solubility allows for the separation of the two components into the aqueous and organic phases, respectively.

Materials and Reagents

Material/Reagent Grade Purpose
(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA saltSynthesis GradeStarting material
Ethyl acetate (EtOAc)ACS GradeOrganic solvent for dissolving the starting material and extracting the product
10% w/v Potassium bisulfate (KHSO₄) solutionReagent GradeAcidic aqueous solution for protonating and removing DCHA
Deionized waterHigh PurityFor washing the organic phase
Saturated sodium chloride solution (Brine)Reagent GradeTo remove residual water from the organic phase
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)AnhydrousDrying agent for the organic phase
Separatory funnel-For liquid-liquid extraction
Round-bottom flask-For dissolving the starting material and collecting the final product
Rotary evaporator-For removal of the organic solvent

Experimental Protocol

This protocol is designed for the efficient removal of DCHA from the (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt.

Dissolution of the DCHA Salt
  • Weigh the (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt and transfer it to a clean, dry round-bottom flask.

  • Add ethyl acetate to the flask. A general guideline is to use 5-10 volumes of solvent relative to the mass of the DCHA salt (e.g., for 10 g of salt, use 50-100 mL of ethyl acetate).

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but ensure the temperature does not exceed 40°C to prevent any potential degradation of the Boc group.

Acidic Wash and Extraction
  • Transfer the ethyl acetate solution to a separatory funnel of appropriate size.

  • Add an equal volume of cold (0-5°C) 10% aqueous potassium bisulfate (KHSO₄) solution to the separatory funnel. The use of a cold solution is recommended to minimize any potential acid-catalyzed hydrolysis of the Boc protecting group.

  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing the desired product, and the bottom layer will be the aqueous phase containing the dicyclohexylammonium bisulfate salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the 10% aqueous KHSO₄ solution two more times to ensure complete removal of the DCHA.

Neutralization and Final Washes
  • Wash the organic layer with an equal volume of deionized water to remove any residual potassium bisulfate.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This step helps to remove the majority of the dissolved water from the organic phase.

  • Allow the layers to separate completely, then drain and discard the aqueous brine layer.

Drying and Solvent Evaporation
  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic solution to absorb any remaining water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together, indicating that the solution is dry.

  • Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator under reduced pressure.

  • The resulting product, (R)-Boc-3-benzyl-piperidine-3-carboxylic acid, will likely be a solid or a thick oil. Dry the product under high vacuum to remove any residual solvent.

Verification of DCHA Removal

To confirm the complete removal of dicyclohexylamine, several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Spot the starting material and the final product on a TLC plate. DCHA is a basic compound and will have a different retention factor (Rf) than the acidic product. Staining with a suitable agent (e.g., ninhydrin for the free amine after deprotection, or a general stain like potassium permanganate) can visualize the spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the absence of DCHA. The characteristic signals for the cyclohexyl protons of DCHA will be absent in the spectrum of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to confirm the mass of the desired product and the absence of the DCHA peak[1].

Workflow and Data Summary

Experimental Workflow Diagram

DCHA_Removal_Workflow cluster_setup 1. Dissolution cluster_extraction 2. Acid-Base Extraction cluster_washing 3. Neutralization & Washing cluster_isolation 4. Product Isolation start Start with (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt dissolve Dissolve in Ethyl Acetate start->dissolve transfer_sep_funnel Transfer to Separatory Funnel dissolve->transfer_sep_funnel add_khso4 Add 10% aq. KHSO4 transfer_sep_funnel->add_khso4 shake_vent Shake and Vent add_khso4->shake_vent separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers repeat_wash Repeat Acid Wash (2x) separate_layers->repeat_wash Discard Aqueous Layer water_wash Wash with Deionized Water repeat_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash Discard Aqueous Layer dry_organic Dry Organic Layer (Na2SO4) brine_wash->dry_organic Collect Organic Layer filter_solution Filter dry_organic->filter_solution evaporate_solvent Evaporate Solvent (Rotovap) filter_solution->evaporate_solvent final_product Obtain (R)-Boc-3-benzyl-piperidine-3-carboxylic acid evaporate_solvent->final_product

Caption: A workflow diagram illustrating the key steps in the removal of DCHA.

Quantitative Data Summary
ParameterExample ValueNotes
Starting Material Mass10.0 g(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt
Molecular Weight of DCHA Salt500.72 g/mol C₁₈H₂₅NO₄ · C₁₂H₂₃N
Moles of DCHA Salt0.020 mol
Volume of Ethyl Acetate100 mL10 volumes relative to starting material mass
Volume of 10% KHSO₄ (per wash)100 mL3 washes in total
Volume of Deionized Water100 mL
Volume of Brine100 mL
Theoretical Yield of Free Acid6.39 gBased on the molecular weight of the free acid (319.41 g/mol )
Expected Yield Range90-98%Typical yields for this procedure

Troubleshooting and Key Considerations

  • Incomplete DCHA Removal: If analytical tests show residual DCHA, perform an additional wash with the 10% KHSO₄ solution.

  • Emulsion Formation: If an emulsion forms during the extraction, adding more brine can help to break it. Alternatively, the mixture can be filtered through a pad of Celite.

  • Low Yield: A low yield may indicate that some of the product has been lost to the aqueous phase. Ensure the pH of the aqueous phase after the acid wash is acidic to keep the product in its neutral, less water-soluble form. Also, ensure the organic layer is thoroughly dried before solvent evaporation.

  • Boc Group Stability: The Boc protecting group is sensitive to strong acids. While a 10% KHSO₄ solution is generally considered mild enough, prolonged exposure or the use of stronger acids can lead to premature deprotection. It is advisable to work expeditiously during the acidic wash steps and to use cold solutions[3].

Conclusion

The protocol described in this application note provides a reliable and efficient method for the removal of dicyclohexylamine from (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt. By following this acid-base extraction procedure, researchers can obtain the high-purity free acid necessary for subsequent synthetic transformations in drug discovery and development. The key to success lies in the careful execution of the extraction and washing steps to ensure complete removal of the DCHA counter-ion while maintaining the integrity of the Boc protecting group.

References

  • BenchChem. (2025). Purification strategies for Mal-Dap(Boc)
  • Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem AG.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. BenchChem Technical Support.
  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem Technical Support.

Sources

Application

Application Notes & Protocols: (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA in Peptide Coupling

Introduction: The Role of Conformational Constraint in Modern Peptide Therapeutics The therapeutic landscape is increasingly dominated by peptide-based drugs, which offer high target specificity and low intrinsic toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Conformational Constraint in Modern Peptide Therapeutics

The therapeutic landscape is increasingly dominated by peptide-based drugs, which offer high target specificity and low intrinsic toxicity. However, linear peptides often suffer from metabolic instability and poor cell permeability. A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of non-natural, sterically hindered amino acids, such as (R)-Boc-3-benzyl-piperidine-3-carboxylic acid, is a powerful tool for creating peptidomimetics with enhanced enzymatic stability and improved target binding affinity.[1][2]

This particular building block introduces a rigid piperidine scaffold with a quaternary α-carbon, significantly restricting the conformational freedom of the resulting peptide. The benzyl group provides a hydrophobic side chain that can engage in specific interactions within a target's binding pocket. This guide provides a comprehensive overview and detailed protocols for the effective use of its dicyclohexylamine (DCHA) salt form in peptide synthesis, addressing the unique challenges posed by its steric bulk.

Physicochemical Properties and Handling

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid is commonly supplied as a dicyclohexylamine (DCHA) salt to improve its crystallinity, stability, and handling.[3] The free acid is often an oil or an amorphous solid, making the salt form preferable for storage and accurate weighing.[3][4][5] However, the DCHA moiety must be removed to liberate the free carboxylic acid prior to its activation and coupling in peptide synthesis.[3][6][7]

PropertyValueSource
Chemical Name dicyclohexylamine (R)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylateSigma-Aldrich
CAS Number 1354752-73-0[8]
Molecular Formula C₃₀H₄₈N₂O₄Derived
Molecular Weight 500.72 g/mol [8]
Appearance White to off-white solidGeneral Knowledge
Storage Store at 2-8°C, desiccatedGeneral Knowledge

Core Experimental Workflow

The successful incorporation of this sterically hindered amino acid involves a two-stage process: first, the quantitative conversion of the DCHA salt to the free acid, and second, a highly efficient, optimized peptide coupling reaction.

G cluster_0 Stage 1: Free Acid Liberation cluster_1 Stage 2: Peptide Coupling (SPPS) A Start: (R)-Boc-3-benzyl-piperidine- 3-carboxylic acid DCHA Salt B Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Aqueous Acid Wash (e.g., 10% KHSO₄ or Citric Acid) B->C D Separate Layers C->D E Wash Organic Layer (Water, Brine) D->E F Dry & Evaporate E->F G Result: Purified Free Acid (R)-Boc-3-benzyl-piperidine-3-carboxylic acid F->G I Pre-activation: Free Acid + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) G->I Use in Next Step H Resin-Bound Peptide (with free N-terminus) J Combine Activated Amino Acid with Resin H->J I->J K Monitor Reaction (e.g., Kaiser Test) J->K L Wash Resin K->L M Result: Extended Peptide Chain L->M

Caption: Overall workflow from DCHA salt to peptide incorporation.

Detailed Protocols

Protocol 1: Conversion of DCHA Salt to Free Acid

This protocol describes the quantitative removal of dicyclohexylamine to yield the free carboxylic acid required for peptide coupling.

Materials:

  • (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 10% w/v aqueous Potassium Bisulfate (KHSO₄) or 5% Citric Acid (ice-cold)[7][9]

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the (R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA salt in a suitable organic solvent like Ethyl Acetate (approx. 10-15 mL per gram of salt).[6]

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of cold 10% aqueous KHSO₄ solution. Shake vigorously for 1-2 minutes. This protonates the dicyclohexylamine, rendering it water-soluble.[6][7] Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Extraction: Repeat the acidic wash (Step 2) two more times to ensure complete removal of dicyclohexylamine.[7][9]

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine to remove residual acid and water.[6]

  • Drying and Evaporation: Drain the organic layer into a flask and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.[3][9]

  • Final Product: The resulting product is the free acid, typically obtained as a white foam or a viscous oil, which should be dried under high vacuum to a constant weight before use in peptide coupling.

Protocol 2: Optimized Peptide Coupling for a Sterically Hindered Residue

Due to significant steric hindrance, standard coupling reagents like DCC are often inefficient.[10][11] This protocol utilizes HATU, a highly potent uronium-based coupling reagent, which is effective for demanding couplings.[10][12]

Materials:

  • Fmoc- or Boc-protected peptide-resin with a free N-terminal amine

  • (R)-Boc-3-benzyl-piperidine-3-carboxylic acid (free acid from Protocol 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been completely removed. Wash the resin thoroughly with DMF (3-5 times).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve (R)-Boc-3-benzyl-piperidine-3-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[12]

  • Add DIPEA (8 equivalents) to the solution.[12] The solution will typically change color (e.g., to yellow).

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature. This step is crucial for forming the highly reactive OAt-ester intermediate.

  • Coupling Reaction: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature. For a highly hindered amino acid like this one, a longer coupling time of 2-4 hours is recommended. For very difficult sequences, the reaction can be allowed to proceed overnight.[12]

  • Monitoring: After the planned reaction time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction is complete.

  • Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Troubleshooting (Positive Kaiser Test): If the Kaiser test is positive (blue beads), it indicates incomplete coupling. A "double coupling" is recommended: drain the resin and repeat steps 2-8 with a fresh solution of activated amino acid.[12]

Key Scientific Considerations and Optimization

G cluster_0 Challenges cluster_1 Solutions & Optimization main (R)-Boc-3-benzyl- piperidine-3-carboxylic acid Quaternary α-Carbon Bulky Benzyl & Boc Groups challenge1 Steric Hindrance Slow reaction kinetics Incomplete acylation main:f0->challenge1 main:f1->challenge1 solution1 Potent Coupling Reagents HATU, HCTU, PyAOP Form highly reactive OAt/OBt esters challenge1->solution1 Mitigated by solution2 Extended Reaction Time Allow 2-4 hours or overnight Overcomes slow kinetics challenge1->solution2 Mitigated by solution3 Double Coupling Re-expose resin to fresh activated AA Drives reaction to completion challenge1->solution3 Mitigated by challenge2 Aggregation Poor solvation of growing peptide chain solution4 Solvent Choice NMP can be superior to DMF Improves solvation challenge2->solution4 Mitigated by

Caption: Challenges and solutions in coupling sterically hindered amino acids.

  • Choice of Coupling Reagent: The primary determinant of success is the coupling reagent. Carbodiimides like DCC/DIC are generally insufficient for coupling quaternary α-amino acids.[11][12] Uronium/aminium (HATU, HCTU) and phosphonium (PyBOP, PyAOP) salts are far more effective because they generate highly reactive activated esters that can overcome the steric barrier.[10][12] HATU and PyAOP are often considered the most potent due to the formation of the OAt-ester intermediate.[12]

  • Base Selection: A non-nucleophilic hindered base such as DIPEA or 2,4,6-collidine is essential. These bases facilitate the activation step without competing with the resin-bound amine. The amount of base is critical; typically, 2 equivalents are used for every equivalent of the uronium/phosphonium salt.

  • Solvent Effects: While DMF is the standard solvent for solid-phase peptide synthesis (SPPS), for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[12]

  • Racemization Risk: While the quaternary center of this specific amino acid is not at risk of epimerization during activation, it is crucial to employ conditions that minimize racemization of the preceding amino acid residue in the peptide chain. The use of modern uronium/phosphonium reagents in conjunction with additives like HOBt or Oxyma (which is intrinsic to reagents like HATU and COMU) significantly suppresses this side reaction.[10][13]

Conclusion

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid DCHA is a valuable building block for installing conformational constraints in peptidomimetics. While its significant steric bulk presents a synthetic challenge, its successful incorporation is readily achievable. The keys to success are the diligent removal of the DCHA counterion to generate the free acid and the subsequent use of a robust coupling protocol employing a potent activating reagent like HATU, extended reaction times, and careful monitoring. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can effectively leverage this compound to advance the design of next-generation peptide therapeutics.

References

  • Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction.
  • Synthesis of Cyclic Peptides and Peptidomimetics by Met
  • Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd.
  • Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. AAPPTEC.
  • Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Conversion of a DCHA salt to the free acid. Bachem.
  • Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. AAPPTEC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Synthesis of cyclic amino acids via C-H functionalization for the development of peptidomimetics. FLORE.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Purification strategies for Mal-Dap(Boc)
  • Peptide Synthesis for Cyclic Peptides: Methods and Applications.
  • Synthesis of Cyclic Peptides. Georg Thieme Verlag.
  • (R)-BOc-3-benzyl-piperidine-3-carboxylic acid dcha. Sigma-Aldrich.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC.
  • Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis. BenchChem.
  • (S)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA. Chem-Impex.
  • (R)-BOc-3-benzyl-piperidine-3-carboxylic acid dcha. Sigma-Aldrich.

Sources

Method

Application Note: Strategic Approaches for Coupling Sterically Hindered Amino Acids

Audience: Researchers, scientists, and drug development professionals. Introduction The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) and N-methylated res...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) and N-methylated residues, is a cornerstone of modern peptidomimetic and drug design. These non-proteinogenic amino acids impart crucial conformational constraints, enhance metabolic stability, and improve bioavailability. However, their value in drug design is matched by the synthetic challenges they present. The bulky nature of these residues sterically shields the reactive centers, dramatically slowing the kinetics of peptide bond formation and often leading to incomplete reactions with standard coupling protocols.[1][2][3] This application note provides a comprehensive guide for overcoming these synthetic hurdles. It details field-proven strategies, from the selection of advanced coupling reagents and solvent optimization to the application of microwave technology, enabling researchers to confidently and efficiently incorporate these valuable residues into their peptide sequences.

Chapter 1: The Foundational Challenge of Steric Hindrance

Peptide bond formation is a nucleophilic substitution reaction where the N-terminal amine of one amino acid attacks the activated C-terminal carboxyl group of another.[4] Steric hindrance introduces a significant kinetic barrier to this process. In α,α-disubstituted amino acids, the additional alkyl group on the α-carbon physically obstructs the incoming nucleophile. Similarly, in N-methylated amino acids, the methyl group on the amide nitrogen hinders the approach to the adjacent carboxyl group of the growing peptide chain.[2] Traditional coupling methods, which are highly effective for proteinogenic amino acids, often fail or provide disappointingly low yields because they cannot overcome this high activation energy.[3][5] This necessitates a tailored approach that enhances the reactivity of the system beyond standard conditions.

Chapter 2: The Arsenal of Reagents: Choosing Your Activator

The success of a difficult coupling is critically dependent on the choice of coupling reagent. The goal is to generate a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack by the sterically hindered amine.

Limitations of Carbodiimides

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while cost-effective, are often not potent enough for sterically demanding couplings.[3][5] They form an O-acylisourea intermediate that is susceptible to side reactions, such as rearrangement to an inactive N-acylurea, and may not be reactive enough to be intercepted efficiently by a hindered nucleophile.[6] While their performance is enhanced with additives, for challenging couplings, more powerful reagents are required.

High-Potency Onium Salts: The Modern Workhorse

Phosphonium and Uronium/Aminium salts are significantly more effective because they rapidly convert the carboxylic acid into a more stable, highly reactive activated ester, minimizing side reactions and driving the reaction forward.[4][5]

  • Uronium/Aminium Salts (HATU, HCTU, COMU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have long been the gold standard for difficult couplings due to their high reactivity and rapid kinetics.[7][8] More recently, COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a superior alternative.[9][10] COMU incorporates an Oxyma-based leaving group, which makes it non-explosive and often provides coupling efficiencies comparable to or even exceeding HATU.[10][11]

  • Phosphonium Salts (PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that generates OBt active esters in situ.[7][8] For exceptionally difficult sequences, PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offers even greater reactivity.[3]

G cluster_reactants Reactants RCOOH Fmoc-AA-OH (Carboxylic Acid) ActiveEster Highly Reactive Active Ester RCOOH->ActiveEster Activation Onium Onium Salt (e.g., HATU, COMU) Onium->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Peptide New Peptide Bond (Fmoc-AA-NH-Peptide) ActiveEster->Peptide Nucleophilic Attack Byproducts Byproducts ActiveEster->Byproducts Leaving Group + Base-H⁺ Amine Resin-Bound Amine (H₂N-Peptide) Amine->Peptide Peptide->Byproducts

Caption: Onium salt activation mechanism.

The Ultimate Solution: Acyl Fluorides

For the most extreme cases, such as coupling two α,α-disubstituted amino acids (e.g., Aib-Aib), even potent onium salts may fail.[12] In these situations, converting the carboxylic acid to its corresponding acyl fluoride is a highly effective strategy.[5][9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate the amino acid fluoride in situ.[9] Acyl fluorides are small, highly electrophilic, and exceptionally reactive, enabling them to overcome severe steric barriers.[12][13]

Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides DIC, EDCCost-effective, widely available.Low reactivity for hindered couplings, risk of side reactions (N-acylurea formation).[8][13]Routine, non-hindered couplings.
Uronium/Aminium HATU, HCTU, COMUHigh reactivity, rapid kinetics, low racemization.[7][10] COMU is non-explosive.[9]Higher cost, excess reagent can cap the N-terminus.[8]First-line choice for hindered couplings, "difficult" sequences.
Phosphonium PyBOP, PyAOPHigh reactivity, efficient, byproducts are less hazardous than older phosphonium reagents.[8]Higher cost.Hindered couplings, segment condensation.
Fluorinating TFFH, DASTExtremely high reactivity, small activating group.[9][13]Reagents can be moisture-sensitive, higher cost."Impossible" couplings, such as Aib-Aib or other α,α-disubstituted residues.[12]

Chapter 3: The Supporting Cast: Solvents and Additives

While the coupling reagent is the star, the reaction environment plays a critical role in its success.

Coupling Additives: Suppressing Side Reactions

In carbodiimide-mediated reactions, additives are essential. They function by intercepting the unstable O-acylisourea intermediate to form a more stable active ester, which suppresses racemization and minimizes side reactions.[6][14][15]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[16] However, anhydrous HOBt is explosive, restricting its availability.[14][17]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization, but also carries an explosion risk.[14][17]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): The modern additive of choice. It is a non-explosive alternative that provides coupling rates and racemization suppression comparable or superior to HOBt and HOAt.[15][17]

Solvent Selection: A Key to Success

Successful coupling requires the peptide-resin complex to be fully solvated, allowing reagents access to the reactive sites.[5][18] Poor solvation can lead to peptide aggregation, effectively shutting down the reaction.[19]

  • DMF vs. NMP: While N,N-Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) is often preferred for difficult sequences due to its superior solvating properties.[5][18]

  • Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5]

  • Alternative Solvents: Acetonitrile (ACN) and tetrahydrofuran (THF) have been reported to be excellent solvents for coupling hindered amino acids on polyethylene glycol (PEG)-based resins.[18]

Chapter 4: Optimizing Parameters: Time, Temperature, and Technology

The Time and Temperature Trade-Off

Steric hindrance slows reaction rates, meaning that couplings which are typically complete in 1-2 hours may require extended reaction times (e.g., 4-48 hours) or double coupling.[5][12] While gentle heating can overcome the activation energy, it must be applied cautiously, as elevated temperatures increase the risk of epimerization, particularly for sensitive residues like Cys and His.[5][20][21]

Microwave-Assisted Peptide Synthesis (MAPS)

Microwave energy has revolutionized the synthesis of difficult peptides.[17] Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the solvent and resin beads, dramatically accelerating reaction kinetics.[17][22] This allows for difficult couplings of bulky amino acids like Aib to be driven to completion in minutes rather than hours, often with higher purity than conventional methods.[1][2][23] Temperatures can be raised to 75-90°C for short periods (e.g., 5-20 minutes), providing the energy to overcome steric barriers while minimizing the time for side reactions like racemization to occur.[22][24]

G start Hindered AA? reagent Use High-Potency Reagent? (COMU/HATU) start->reagent Yes extreme Extremely Hindered? (e.g., Aib-Aib) start->extreme Yes, Very protocol1 Standard Protocol: COMU/DIPEA in NMP (1-2 hr @ RT) reagent->protocol1 Yes completion Coupling Complete? (e.g., Kaiser Test) protocol2 Double Couple: Repeat activation and coupling step completion->protocol2 No success Proceed to Next Cycle completion->success Yes protocol3 Microwave Protocol: Increase Temp (75-90°C) Short Time (5-20 min) extreme->protocol3 No protocol4 Acyl Fluoride Protocol: Use TFFH to form acyl fluoride in situ extreme->protocol4 Yes protocol1->completion protocol2->completion protocol3->completion protocol4->completion

Sources

Application

Application Note: Strategic Integration of Chiral Piperidines in Peptidomimetic Synthesis

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction: The Rationale for Piperidine-Based Peptidomimetics Natural pe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction: The Rationale for Piperidine-Based Peptidomimetics

Natural peptides often exhibit poor pharmacokinetic profiles due to rapid proteolytic cleavage and high conformational flexibility, which leads to large entropic penalties upon receptor binding. The integration of chiral piperidine scaffolds into peptidomimetics is a highly effective strategy to overcome these limitations. By restricting the ϕ (phi) and ψ (psi) dihedral angles, piperidine rings lock the peptide backbone into specific bioactive conformations (e.g., β -turns or polyproline helices), enhancing both target affinity and metabolic stability.

This conformational constraint strategy has gained immense traction in modern drug discovery. The FDA approval of several chiral piperidine-containing small molecules and peptidomimetics—such as the PARP inhibitor Niraparib and the β -lactamase inhibitor Avycaz—underscores the profound impact of this heterocycle on modulating physicochemical properties and reducing off-target toxicities .

Mechanistic Causality: Conformational Constraint & Target Engagement

When a chiral piperidine is inserted into a peptide backbone, the nitrogen atom replaces the standard amide NH, forming a tertiary amide. This structural modification eliminates a hydrogen-bond donor, which directly increases the molecule's lipophilicity and membrane permeability. Furthermore, the steric bulk of the saturated six-membered ring severely restricts rotation around the N−Cα bond.

The absolute stereochemistry of the piperidine ring dictates the spatial trajectory of the growing peptide chain. This allows medicinal chemists to rationally design mimetics that precisely match the topographical requirements of complex protein-protein interaction (PPI) interfaces, a strategy successfully employed in the development of Deltarasin, a potent inhibitor of the KRAS-PDE δ interaction .

Workflow A Target ID & Pharmacophore Mapping B Chiral Piperidine Synthesis A->B Scaffold Design C Stereoselective Functionalization B->C Catalytic Asymmetry D SPPS Integration (Peptide Coupling) C->D Building Block E Conformational Analysis (NMR/XRD) D->E Cleavage & Purify F Biological Validation E->F Affinity Testing

Workflow for integrating chiral piperidines into peptidomimetic drug discovery.

Synthetic Strategies for Chiral Piperidine Intermediates

Accessing enantiopure piperidines traditionally relied on chiral pool starting materials, which severely limited structural diversity. Modern catalytic methods have revolutionized this space, allowing for the late-stage functionalization and desymmetrization of simple precursors.

For instance, the enantioselective borylative migration of N -Boc-4-piperidone provides highly functionalized chiral piperidines with excellent atom economy, yielding versatile allylic boronates for downstream cross-coupling . Alternatively, late-stage direct site-selective α -C(sp³)-H bond oxidation using evolved manganese catalysts allows for the desymmetrization of simple piperidines into chemically versatile chiral N,O -acetals with up to 98% enantiomeric excess .

Table 1: Quantitative Comparison of Synthetic Methodologies
Synthetic MethodologyCatalyst / ReagentsYield (%)Enantiomeric Excess (ee %)Mechanistic Causality & Key Advantage
Asymmetric Hydrogenation Ru-BINAP / H₂85–95%>90%Direct reduction of pyridine precursors. The chiral ligand dictates facial selectivity during hydride transfer.
Borylative Migration Pd / Chiral Ligand70–85%Up to 92%Functionalizes simple N -Boc-4-piperidone. Grants access to chiral allylic boronates for cross-coupling.
C(sp³)-H Oxidation Mn catalyst / H₂O₂Up to 86%Up to 98%Enables late-stage desymmetrization via highly enantioselective hydrogen atom transfer and electron transfer.
Radical Cyanation Cu(II) / DIBAL-H65–80%85–95%Radical-mediated pathway allows access to highly substituted piperidines directly from acyclic amines.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in in-process controls (IPCs) to create a self-validating experimental system.

Protocol A: Enantioselective Synthesis of (S)-Piperidine Building Block via Asymmetric Hydrogenation

Causality: Pyridine reduction is highly atom-economical, but achieving stereocontrol is challenging. We utilize a Ru-BINAP catalyst complex because the sterically demanding chiral BINAP ligand creates a chiral pocket that blocks one face of the pyridine ring, forcing the sequential hydride transfers to occur exclusively from the unhindered face, yielding the (S)-enantiomer .

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, dissolve the substituted pyridine precursor (10 mmol) and Ru(OAc)₂((S)-BINAP) (0.1 mmol, 1 mol%) in 20 mL of rigorously degassed anhydrous methanol. Note: Oxygen must be excluded as it irreversibly oxidizes the Ru(II) center, killing catalytic activity.

  • Hydrogenation: Transfer the solution to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 atm and heat to 60 °C for 24 hours under vigorous stirring.

  • IPC (Self-Validation): Depressurize the reactor and take a 50 µL aliquot. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Validation Gate: The reaction must yield >90% ee. If the ee is lower, it indicates background racemic reduction occurred (often due to insufficient H₂ pressure or catalyst deactivation). Do not proceed to peptide coupling if ee <90%, as diastereomeric mixtures will render downstream purification impossible.

  • Isolation: Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and protect the secondary amine using Boc₂O (1.2 eq) and TEA (1.5 eq) in DCM.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality: The secondary amine of a piperidine ring is highly sterically hindered. Standard carbodiimide coupling agents (e.g., DIC/HOBt) fail to achieve complete conversion and often lead to epimerization of the incoming amino acid due to prolonged reaction times. To overcome this, we utilize HATU. The 7-azabenzotriazole moiety of HATU forms a highly reactive active ester that kinetically accelerates the coupling rate, outcompeting epimerization pathways.

SPPS A Resin Swelling (DMF/DCM) B Fmoc Deprotection (20% Piperidine) A->B C Activation (HATU/DIEA) B->C D Coupling of Chiral Piperidine Block C->D E Kaiser Test (Validation) D->E E->B If Negative (Next Cycle)

Iterative SPPS cycle incorporating sterically hindered chiral piperidine building blocks.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling: In a separate vial, dissolve the Fmoc-protected chiral piperidine amino acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq) to initiate activation (solution turns yellow). After 1 minute of pre-activation, add the solution to the resin. Agitate for 2 hours at room temperature.

  • IPC (Self-Validation): Perform a Kaiser test on a few resin beads. Validation Gate: A yellow solution and transparent beads (negative result) validate complete coupling. A blue solution/beads (positive result) indicates unreacted amines, triggering an automatic re-coupling cycle using PyBOP/HOAt before the next deprotection step to prevent deletion sequences.

  • Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Analytical Validation & Quality Control

Standard 1H NMR (CDCl₃) is structurally informative but fundamentally insufficient for assessing the stereochemical purity of synthesized piperidine intermediates. To validate the integrity of the chiral centers before SPPS, the protocol mandates the use of Chiral Solvating Agents (CSAs).

By adding (R)-(-)-Mandelic acid or Mosher's acid to the NMR sample, transient diastereomeric complexes are formed in solution. This induces chemical shift anisochrony, splitting the enantiomeric signals and allowing for the precise quantification of diastereomeric excess (de) directly via integration of the 1H NMR spectra, serving as a critical orthogonal validation to Chiral HPLC .

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. URL:[Link]

  • State-of-the-art Strategies of Targeting Protein-Protein Interactions by Small-molecule Inhibitors. MedChemComm (RSC). URL:[Link]

  • Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry. URL:[Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp³)-H Oxidation using Manganese Catalysts. ChemRxiv. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dicyclohexylurea (DCU) Byproduct Removal in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of dicyclohexylurea (DCU), a common byproduct when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Introduction: The DCU Challenge

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized and cost-effective coupling reagent in peptide synthesis.[1] Its mechanism involves the activation of a carboxylic acid group on one amino acid, facilitating nucleophilic attack by the amino group of another to form a peptide bond.[2][3][4] This reaction produces dicyclohexylurea (DCU) as a byproduct.[2][5] While chemically inert, DCU's notoriously low solubility in many common organic solvents presents a significant purification challenge, potentially contaminating the final peptide product and impacting yield and purity.[6][7][8]

This guide provides practical, in-depth solutions to common issues encountered with DCU removal, grounded in the chemical principles of solubility and reaction kinetics.

Troubleshooting Guides & FAQs

FAQ 1: Why is DCU so difficult to remove, and what are the primary methods to get rid of it?

Answer:

DCU's challenging removal stems from its poor solubility in most organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[2][6] This often leads to its precipitation during the reaction, which, while seemingly advantageous, can lead to co-precipitation with the desired peptide or incomplete removal.

The primary methods for DCU removal leverage this insolubility:

  • Filtration: This is the most direct approach. Since DCU precipitates from many reaction solvents, it can be separated by simple filtration.[5][7][8]

  • Crystallization/Precipitation: The solubility of DCU is temperature-dependent. Cooling the reaction mixture can further decrease its solubility, promoting more complete precipitation before filtration.[6][7] Alternatively, adding an "anti-solvent" in which your peptide is soluble but DCU is not can selectively precipitate the DCU.[7][8]

  • Solvent Extraction: In some cases, particularly if the target peptide has different solubility characteristics, liquid-liquid extraction can be employed to separate the peptide from the DCU.[9]

Troubleshooting Scenario 1: After filtering my reaction mixture, I still see DCU in my crude product by NMR/LC-MS.

Core Problem: Incomplete precipitation or supersaturation of DCU in the reaction solvent.

In-Depth Explanation: DCU precipitation is not always instantaneous.[10] Even after an initial filtration, the filtrate can remain a supersaturated solution of DCU. Subsequent concentration of the filtrate will cause the remaining DCU to crash out, contaminating your product.

Solutions & Protocols:

1. Iterative Precipitation and Filtration:

  • Rationale: This method systematically reduces the DCU concentration below its saturation point.

  • Protocol:

    • After the initial filtration, concentrate the filtrate to about half its original volume.

    • Cool the concentrated solution in an ice bath for 30-60 minutes to encourage further DCU precipitation.[6]

    • Filter the solution again.

    • Repeat this process 2-3 times. This iterative approach is often effective in removing the majority of residual DCU.[10][11]

2. Solvent-Mediated Precipitation:

  • Rationale: Changing the solvent environment can drastically reduce DCU solubility.

  • Protocol:

    • After the initial filtration, concentrate the reaction mixture completely.

    • Redissolve the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate.[9]

    • Cool the solution to 0-4°C for several hours or overnight. This will cause the remaining DCU to precipitate.[9][12]

    • Filter the cold suspension to remove the precipitated DCU.

Diagram: Decision Workflow for DCU Removal

DCU_Removal_Workflow start Crude Reaction Mixture (Peptide + DCU) filter1 Initial Filtration start->filter1 check1 DCU still present in filtrate? filter1->check1 concentrate Concentrate Filtrate check1->concentrate Yes end Purified Peptide check1->end No cool Cool (Ice Bath) concentrate->cool filter2 Second Filtration cool->filter2 check2 DCU still present? filter2->check2 solvent_swap Solvent Swap (e.g., to Ether/EtOAc) check2->solvent_swap Yes check2->end No precipitate Precipitate DCU (Cold) solvent_swap->precipitate final_filter Final Filtration precipitate->final_filter final_filter->end

Caption: A decision-making workflow for the removal of DCU byproduct.

FAQ 2: Can I use chromatography to remove DCU?

Answer:

Yes, but with caution. While column chromatography is a powerful purification technique, DCU can be problematic. Due to its limited solubility, it may not dissolve well in the loading solvent and can precipitate on the column. If it does dissolve in the eluent, it often elutes slowly over many fractions, leading to broad peaks and contamination of the product fractions.[11]

Expert Tip: If you must use chromatography, consider adding a small amount of a more polar solvent like chloroform to your eluent (e.g., hexane/ethyl acetate/chloroform mixture).[11] This can help to fully solvate the DCU and allow for a cleaner separation.

Troubleshooting Scenario 2: I'm performing a solid-phase peptide synthesis (SPPS), and my resin is clumping after the DCC coupling step.

Core Problem: Precipitation of DCU on the solid support.

In-Depth Explanation: In SPPS, the insolubility of DCU is a significant drawback.[6] The precipitated DCU can clog the pores of the resin beads, hindering the diffusion of reagents in subsequent steps and leading to incomplete reactions and lower yields.[13]

Solutions & Protocols:

1. Extensive Washing:

  • Rationale: Utilizing solvents in which DCU has some solubility can help wash it away from the resin.

  • Protocol:

    • After the coupling reaction, drain the reaction solvent.

    • Wash the resin extensively (5-7 times) with DMF.

    • Follow with several washes of DCM.

    • Consider a wash with a solvent mixture that can help dissolve DCU, such as a small amount of THF in DCM, if compatible with your peptide and resin.

2. Pre-activation of the Amino Acid:

  • Rationale: This strategy removes the DCU before the activated amino acid is introduced to the resin.

  • Protocol:

    • In a separate vessel, react the amino acid with DCC to form the symmetric anhydride or active ester.

    • The DCU will precipitate in this separate vessel.

    • Filter the solution to remove the DCU.

    • Add the DCU-free solution of the activated amino acid to the resin for the coupling reaction.[13]

FAQ 3: Are there alternatives to DCC that avoid the formation of DCU?

Answer:

Yes, several excellent alternatives to DCC exist that generate more soluble byproducts, simplifying purification.[7][8]

Coupling ReagentByproductByproduct SolubilityKey Advantages
DCC Dicyclohexylurea (DCU)Poor in most organic solventsCost-effective
DIC (Diisopropylcarbodiimide)Diisopropylurea (DIU)Soluble in most organic solventsByproduct is easily washed away, ideal for SPPS[1][6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaHighly soluble in waterByproduct easily removed with an aqueous workup[7][10][14]
HATU, HBTU, COMU Water-soluble byproductsHighly soluble in waterDo not form urea byproducts, high efficiency, low racemization[1][8][14]

Expert Recommendation: For solid-phase peptide synthesis, DIC is often a superior choice to DCC because its byproduct, diisopropylurea (DIU), is soluble in common washing solvents like DMF and can be easily removed.[6] For solution-phase synthesis, especially when working with polar peptides, EDC is an excellent alternative as its urea byproduct is readily removed with a simple aqueous wash.[7][14]

Diagram: Byproduct Solubility Comparison

Byproduct_Solubility cluster_0 Coupling Reagent cluster_1 Byproduct cluster_2 Solubility Profile DCC DCC DCU DCU DIC DIC DIU DIU EDC EDC EDU EDU (Water-Soluble Urea) HATU HATU/HBTU HMPA_like Water-Soluble Byproducts DCU_sol Insoluble in most organic solvents DIU_sol Soluble in organic solvents EDU_sol Soluble in water HATU_sol Soluble in water

Caption: Comparison of byproducts and their solubilities for common coupling reagents.

Experimental Protocol: Removal of DCU by Filtration and Precipitation in Solution-Phase Synthesis

This protocol details the removal of DCU by filtration following a coupling reaction.[6]

Materials:

  • Reaction mixture containing the desired peptide and precipitated DCU

  • Anhydrous dichloromethane (DCM) or other suitable organic solvent

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Fritted Büchner funnel (G3)

  • Filtration flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Filtration:

    • Following the completion of the coupling reaction, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.[6]

    • Filter the reaction mixture through a fritted Büchner funnel to remove the precipitated DCU.[5]

    • Wash the collected DCU cake with a small amount of cold, anhydrous DCM to recover any trapped product.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 0.5 N HCl (2 times)

      • Saturated sodium bicarbonate solution (2 times)

      • During this process, additional DCU may precipitate. If so, filter both layers together to facilitate separation.[9]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution using a rotary evaporator.

  • Final Precipitation (if necessary):

    • If DCU is still observed, dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and cool in a refrigerator to precipitate the remaining DCU.[9]

    • Filter the cold solution to obtain the purified product.

References

  • Benchchem. (n.d.). Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to 1,3-Diisopropylurea (DIU) and Dicyclohexylurea (DCU).
  • Benchchem. (n.d.). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. (n.d.).
  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product?
  • CymitQuimica. (n.d.). CAS 2387-23-7: N,N'-Dicyclohexylurea.
  • Benchchem. (n.d.). Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions.
  • ResearchGate. (2025, February 17). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol?
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PMC.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide.
  • ResearchGate. (2013, April 23). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?
  • Scimplify Blogs. (n.d.). CDI Alternatives- Pros and Cons.
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2).
  • Benchchem. (n.d.). Application Note: Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard.
  • Google Patents. (n.d.). EP0909176A4 - Reactor and method for solid phase peptide synthesis.
  • ResearchGate. (2015, December 21). How do I completely remove DCU from the reaction mixture without coloumn chromatography?
  • NPTEL Archive. (n.d.). 5.2.1 Synthesis of Peptides.
  • ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?
  • Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).
  • YouTube. (2020, December 28). Organic Chemistry - DCC Coupling Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Role of DCC in Peptide Synthesis: A Manufacturer's Perspective.
  • ResearchGate. (2014, November 20). How can I remove the DCU after an esterification catalyzed by DCC ?
  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024, December 10).

Sources

Optimization

Technical Support Center: Handling Emulsions During DCHA Salt Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with liquid-liquid extraction (LLE) bottlenecks during peptide synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with liquid-liquid extraction (LLE) bottlenecks during peptide synthesis and organic workflows.

Understanding the Problem: The Causality of DCHA Emulsions

Dicyclohexylamine (DCHA) is frequently used to form stable, highly crystalline salts with N-protected amino acids and acidic peptide building blocks[1],[2]. This salt formation improves the shelf-life and handling characteristics of otherwise oily or unstable free acids[1]. However, before these building blocks can be utilized in standard coupling reactions, the DCHA salt must be converted back to the free acid via liquid-liquid extraction[3],[4].

The Mechanistic Root of the Emulsion: DCHA is a bulky, highly lipophilic secondary amine with a strong basicity (pKa ~10.39)[5]. During the acid wash step of the extraction, DCHA is protonated to form the dicyclohexylammonium ion. If the aqueous phase is not sufficiently acidic, or if the target peptide possesses amphiphilic properties, the partially protonated DCHA and the peptide act as potent co-surfactants. They migrate to the aqueous-organic interface, drastically lowering interfacial tension and stabilizing microscopic droplets of one solvent within the other, resulting in a stubborn emulsion[6],[7].

Troubleshooting FAQs

Q1: My extraction just formed a thick, milky emulsion. What is the immediate first step to break it? A1: The most critical first step is to check the pH of your aqueous layer. Emulsions often form because the surfactant's charge is stabilizing the interface[6],[8]. By adding a strong aqueous acid (like 10% KHSO₄ or 10% H₃PO₄) to drop the pH below 3, you fully protonate the DCHA, making it highly water-soluble and destroying its surfactant-like behavior[6],[4].

Q2: The pH is acidic, but the emulsion persists. How can I physically or chemically force phase separation? A2: You must increase the ionic strength of the aqueous phase. Adding saturated NaCl (brine) or solid NaCl "salts out" the organic components, forcing the surfactant-like compounds out of the interface and into their respective bulk phases[6],[7]. If chemical means fail, physical disruption is required. Centrifugation is the gold standard for breaking emulsions by forcing density-based separation[6],[9]. Alternatively, filtering the entire emulsion layer through a pad of Celite or anhydrous sodium sulfate physically breaks the micellar structures[6],[7].

Q3: Does the choice of organic solvent impact DCHA emulsion formation? A3: Absolutely. Dichloromethane (DCM) is commonly used because its high density and limited miscibility with water allow for sharp, rapid phase separations[10]. However, due to the environmental and safety concerns associated with DCM, many labs substitute it with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (MeTHF)[10]. EtOAc is significantly more prone to forming stable emulsions with amphiphilic peptides. If you are using EtOAc and experiencing recurrent emulsions, consider adding a small volume of a polar modifier (like 5% methanol) or switching to MeTHF, which offers better phase separation profiles for polar aprotic mixtures[10],[7].

Quantitative Comparison of Emulsion Breaking Techniques

To assist in rapid decision-making, the following table summarizes the efficacy and operational parameters of standard emulsion-breaking interventions.

TechniquePrimary Mechanism of ActionTypical Resolution TimeEstimated Success Rate
pH Adjustment (pH < 3) Fully protonates DCHA, neutralizing surfactant behavior[6],[8].2 - 5 minsVery High
Brine (NaCl) Addition Increases aqueous ionic strength ("salting out")[7].5 - 10 minsHigh
Centrifugation (3000 x g) Forces density-based phase separation[6],[9].5 - 15 minsNear 100%
Filtration (Celite/Na₂SO₄) Physically disrupts the micellar interface[6],[7].10 - 20 minsMedium-High

Self-Validating Experimental Protocols

Protocol A: Preventative Conversion of DCHA Salts to Free Acids

This protocol is designed as a self-validating system to prevent emulsions before they form during the preparation of free acids for peptide coupling[3],[2].

  • Dissolution: Dissolve the DCHA salt (e.g., Z-D-Leu-OH·DCHA) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to achieve a concentration of 0.1 - 0.2 M[3],[2].

  • Acid Wash (Critical Step): Transfer to a separatory funnel. Extract the organic layer with 3 volumes of ice-cold 10% aqueous KHSO₄ or 10% H₃PO₄[3],[4].

    • Self-Validation Check: Draw 10 µL of the aqueous wash and test with pH paper. The pH must be ≤ 3. If it is higher, the DCHA is not fully protonated, and an emulsion is imminent. Add more acid until pH ≤ 3.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and acid[4].

  • Drying: Add anhydrous Na₂SO₄ to the organic layer. Swirl until the drying agent flows freely like sand[2].

  • Filtration & Concentration: Filter the solution to remove the drying agent, then evaporate the solvent in vacuo to yield the free acid[3],[2].

    • Self-Validation Check: Run an LC-MS or TLC of the final product to confirm the complete absence of the DCHA peak before proceeding to coupling[4].

Protocol B: Reactive Emulsion Breaking Workflow

If an emulsion has already formed during an extraction, follow this sequential workflow to resolve it without losing product yield.

  • Pause Agitation: Stop shaking the separatory funnel. Allow the mixture to sit undisturbed for 5 minutes to assess the stability of the emulsion[6].

  • Chemical Disruption (pH): Test the aqueous layer's pH. If pH > 3, carefully add 10% KHSO₄ dropwise while gently swirling (do not shake) until the pH drops below 3[6].

  • Chemical Disruption (Ionic): Add 10–20 mL of saturated NaCl (brine) directly to the funnel. Gently invert the funnel 2-3 times[6],[7].

  • Physical Disruption: If the emulsion layer is still greater than one-third the volume of the solvent layer after 10 minutes[8], drain the emulsion phase into a glass centrifuge tube. Centrifuge at 3000 x g for 5 minutes[6],[9].

  • Recombination: Carefully pipette the newly separated organic and aqueous layers back into their respective bulk phases in the separatory funnel.

Workflow Visualizations

DCHAConversion Node1 Dissolve DCHA Salt (e.g., in DCM or EtOAc) Node2 Acid Wash (3x Ice-Cold 10% KHSO4) Node1->Node2 Node3 Brine Wash (1x Sat. NaCl) Node2->Node3 Node4 Dry Organic Layer (Anhydrous Na2SO4) Node3->Node4 Node5 Evaporate Solvent (Yield Free Acid) Node4->Node5

Caption: Standard workflow for converting DCHA salts to free acids prior to peptide coupling.

EmulsionTroubleshooting Start Emulsion Forms During Liquid-Liquid Extraction Step1 Check pH of Aqueous Phase Start->Step1 Cond1 Is pH < 3? Step1->Cond1 Action1 Add 10% KHSO4 or HCl to fully protonate DCHA Cond1->Action1 No Step2 Increase Ionic Strength Cond1->Step2 Yes Action1->Step2 Action2 Add Saturated NaCl (Brine) Step2->Action2 Cond2 Emulsion Resolved? Action2->Cond2 Step3 Physical Disruption Cond2->Step3 No Success Clean Phase Separation (Proceed with Extraction) Cond2->Success Yes Action3 Centrifuge at 3000 x g or Filter through Celite Step3->Action3 Action3->Success

Caption: Decision tree for troubleshooting and resolving emulsions during DCHA salt extractions.

Sources

Troubleshooting

Technical Support Center: Stability of Boc-3-benzyl-piperidine-3-carboxylic acid in Acidic Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Boc-3-benzyl-piperidine-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Boc-3-benzyl-piperidine-3-carboxylic acid. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly in acidic environments, which are frequently encountered during the critical Boc-deprotection step. Our goal is to provide you with the technical insights and practical methodologies necessary to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Boc-3-benzyl-piperidine-3-carboxylic acid in acidic media?

A1: The stability of Boc-3-benzyl-piperidine-3-carboxylic acid in acidic media is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group. The key factors include:

  • Acid Strength and Concentration: Stronger acids and higher concentrations will accelerate the rate of Boc-deprotection. Trifluoroacetic acid (TFA) is a very common and effective reagent for this purpose, often used in concentrations ranging from 20% to 50% in a solvent like dichloromethane (DCM).[1][2][3] Milder acidic conditions, such as 4 M HCl in dioxane, are also frequently employed and can sometimes offer better selectivity if other acid-sensitive groups are present.[1][4]

  • Reaction Temperature: While many Boc-deprotection reactions are carried out at room temperature, temperature can be a critical parameter to control.[2] For substrates that are particularly sensitive to side reactions, conducting the deprotection at 0 °C can help to minimize degradation.[2][4]

  • Presence of Water: Anhydrous conditions are generally preferred for Boc deprotection. The presence of water can alter the acidity of the medium and potentially lead to unwanted side reactions or incomplete deprotection.[4]

  • Substrate-Specific Effects: The steric and electronic properties of the piperidine ring and the benzyl group can have a modest influence on the rate of deprotection, though the cleavage of the Boc group itself is the primary reaction pathway.

Q2: I am observing incomplete deprotection of my Boc-3-benzyl-piperidine-3-carboxylic acid. What are the likely causes and how can I resolve this?

A2: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions. Here are some likely causes and troubleshooting steps:

  • Insufficient Acid Strength or Reaction Time: The standard conditions may not be sufficient for complete deprotection. Consider increasing the concentration of TFA or extending the reaction time.[5] It is crucial to monitor the reaction's progress using an appropriate analytical technique like HPLC or TLC.[5][6]

  • Inadequate Reagent Stoichiometry: Ensure that a sufficient excess of acid is used to drive the reaction to completion.

  • Poor Solubility: While Boc-3-benzyl-piperidine-3-carboxylic acid is generally soluble in common organic solvents, poor solubility can hinder the reaction. Ensure your substrate is fully dissolved before and during the reaction.

Q3: Are there any common side reactions to be aware of during the acidic treatment of Boc-3-benzyl-piperidine-3-carboxylic acid?

A3: Yes, the primary side reaction of concern during Boc deprotection is the formation of a stable tert-butyl cation.[2][7] This cation can act as an alkylating agent, potentially reacting with nucleophilic sites on your molecule or other molecules in the reaction mixture.[5] While the piperidine and benzyl groups in your specific compound are not highly nucleophilic, if other sensitive functional groups are present in your synthesis, the use of a "scavenger" like triisopropylsilane (TIS) is recommended to trap the tert-butyl cation.[5]

Q4: How can I effectively monitor the progress of the Boc-deprotection reaction?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common and effective methods for monitoring the reaction.

  • HPLC: This technique provides quantitative data on the disappearance of the starting material and the appearance of the deprotected product.[6] The deprotected product, being more polar, will typically have a shorter retention time on a reverse-phase column.[6]

  • TLC: A rapid and qualitative method to visualize the progress of the reaction.[6] The deprotected amine product will have a lower Rf value than the Boc-protected starting material due to its increased polarity. The product spot can often be visualized using a ninhydrin stain.[6]

Troubleshooting Guides

Problem 1: HPLC analysis shows multiple unexpected peaks after the deprotection reaction.
  • Symptom: The chromatogram displays the product peak, some remaining starting material, and several other unidentified peaks.

  • Possible Cause & Solution:

    • Side Reactions: As mentioned, the tert-butyl cation generated during deprotection can lead to byproducts. If you suspect this, add a scavenger like triisopropylsilane (TIS) to your reaction mixture.[5]

    • Degradation: Prolonged exposure to strong acid can sometimes lead to degradation of the desired product. Try reducing the reaction time or lowering the temperature and monitor closely by HPLC.

Problem 2: The isolated product is a salt (e.g., TFA salt), and I need the free amine.
  • Symptom: The product is highly water-soluble and may not behave as expected in subsequent reactions.

  • Possible Cause & Solution:

    • Acidic Workup: The deprotection is carried out in strong acid, resulting in the formation of the corresponding ammonium salt.[2][7] To obtain the free amine, a basic workup is required. After removing the volatile acid (e.g., TFA) under reduced pressure, dissolve the residue in a suitable solvent and wash with a mild aqueous base such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Be sure to extract the aqueous layer thoroughly with an organic solvent to recover your product.

Experimental Protocols & Methodologies

Protocol 1: Solution-Phase N-Boc Deprotection using TFA

This protocol outlines a standard procedure for the removal of the Boc group in a solution phase.

  • Dissolution: Dissolve the Boc-3-benzyl-piperidine-3-carboxylic acid in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration is 20-50% (v/v) TFA in DCM.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • To isolate the free amine, re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Protocol 2: Stability Assessment by HPLC

This protocol details how to use HPLC to assess the stability of your compound under specific acidic conditions.

  • Standard Preparation: Prepare a stock solution of your Boc-3-benzyl-piperidine-3-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Reaction Setup: In a small vial, dissolve a known amount of your compound in the acidic medium you wish to test (e.g., 50% TFA in DCM).

  • Time-Point Analysis: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase, which should ideally contain a neutralizing agent if the reaction is strongly acidic.[5]

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product over time. This will give you a quantitative measure of the compound's stability under those conditions.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

Visualizations

Boc_Deprotection_Mechanism cluster_0 Mechanism of TFA-Mediated Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + TFA (Protonation) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Amine_Salt Amine TFA Salt Carbamic_Acid->Amine_Salt Decarboxylation & Protonation

Caption: Mechanism of TFA-Mediated Boc Deprotection.

Stability_Workflow cluster_1 Experimental Workflow for Stability Assessment Start Prepare Acidic Solution & Compound Incubate Incubate at Defined Temperature Start->Incubate Aliquot Take Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction Aliquot->Quench HPLC Analyze by HPLC Quench->HPLC Data Analyze Data (Peak Area vs. Time) HPLC->Data

Caption: Workflow for Stability Assessment via HPLC.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pore, S. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

  • SpringerLink. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Piperidine Coupling

Welcome to the Advanced Synthesis Troubleshooting Guide. 3-substituted piperidines (e.g., 3-methyl, 3-fluoro, or 3-Boc-aminopiperidines) are ubiquitous, privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 3-substituted piperidines (e.g., 3-methyl, 3-fluoro, or 3-Boc-aminopiperidines) are ubiquitous, privileged scaffolds in medicinal chemistry. However, their incorporation via C–N cross-coupling or amide bond formation frequently suffers from low yields, stalled kinetics, and unwanted side reactions.

The core issue lies in conformational dynamics : the bulky 3-substituent strongly prefers an equatorial position in the piperidine chair conformation, placing it in direct spatial proximity to the nitrogen’s reactive lone pair. This creates a severe steric clash that impedes the trajectory of incoming electrophiles (such as palladium complexes or activated esters).

This guide provides field-proven, causality-driven solutions for the two most common coupling workflows: Buchwald-Hartwig Amination and Amide Bond Formation .

Part 1: Buchwald-Hartwig Cross-Coupling

Frequently Asked Questions

Q1: Why do standard Buchwald-Hartwig conditions (e.g., Pd(dppf)Cl₂, BINAP) fail or produce high amounts of reduced arene byproducts when using 3-substituted piperidines? A1: Standard bidentate ligands lack the precise spatial architecture required to accommodate the steric bulk of a 3-substituted piperidine during the rate-limiting transmetalation step. When the hindered amine cannot efficiently bind to the Pd(II)-aryl intermediate, the catalytic cycle stalls. Consequently, the Pd(II) complex undergoes competitive β -hydride elimination (often abstracting a proton from the solvent or amine), resulting in the formation of a des-halogenated (reduced) arene byproduct rather than the desired C–N coupled product[1],[2].

Q2: Which ligand system is optimal for hindered secondary amines? A2: Dialkylbiaryl phosphine ligands are required, with RuPhos being the gold standard for sterically hindered secondary amines[3]. While its congener BrettPhos is excellent for primary amines, it is too bulky for secondary amines. The smaller Tolman cone angle of Pd-RuPhos allows the sterically encumbered piperidine to successfully coordinate to the palladium center. Simultaneously, the electron-rich biaryl scaffold provides sufficient electron density to accelerate the subsequent reductive elimination step[3],[4].

Quantitative Ligand Performance Comparison

Table 1: Expected performance of common ligands in the cross-coupling of 3-substituted piperidines.

Ligand SystemTarget Amine ProfileTypical YieldMechanistic Causality / Limitations
RuPhos Hindered Secondary 85 – 95% Optimal steric balance; facilitates transmetalation while promoting rapid reductive elimination.
BrettPhos Primary Amines< 20%Excessive steric bulk prevents the secondary amine from binding to the Pd(II) center.
XPhos Primary / Unhindered Sec.40 – 60%Moderate yields; often requires forcing conditions (>100 °C) to overcome the transmetalation barrier.
BINAP Unhindered Amines< 10%Severe steric clash; leads almost exclusively to reduced arene byproducts.
Mechanistic Workflow

BH_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar Transmet Transmetalation (Hindered Amine) PdII_Ar->Transmet Rate-limiting PdII_Amido Pd(II)(Ar)(NR2)L Steric Clash Zone Transmet->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-NR2 Product RedElim->Product

Buchwald-Hartwig cycle: Transmetalation is the rate-limiting step for hindered amines.

Self-Validating Protocol: RuPhos-Mediated Amination

Use Pd G3 or G4 precatalysts to ensure rapid generation of the active Pd(0) species without the need for high-temperature reduction of Pd(II) salts.

  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 eq), RuPhos Pd G3 precatalyst (2–5 mol%), and RuPhos ligand (2–5 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 eq). Note: If the substrate contains base-sensitive functional groups (e.g., esters), substitute with anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent & Amine: Dissolve the 3-substituted piperidine (1.2 eq) in anhydrous Toluene or 1,4-Dioxane (0.2 M) and add to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80–100 °C for 12–16 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS.

    • Self-Correction: If the starting material is consumed but the primary mass is the des-halogenated arene, transmetalation has failed. In your next run, increase the amine concentration (0.5 M) or switch to a stronger base to drive the equilibrium.

Part 2: Amide Bond Formation (N-Acylation)

Frequently Asked Questions

Q3: My amide coupling with a 3-substituted piperidine is stalling at 50% conversion, and I see a new, unexpected mass on the LC-MS. What is happening? A3: Steric hindrance significantly reduces the nucleophilicity of the piperidine nitrogen[5],[6]. If you are using a uronium-based coupling reagent (like HATU or HBTU) in excess, the slow reaction rate allows the unreacted piperidine to attack the coupling reagent itself. This side reaction forms a stable guanidinium byproduct (typically observed as an [Amine + 100 Da] mass for HATU), permanently capping your amine and halting the reaction[5],[7].

Q4: How can I force the coupling to completion without capping my amine or epimerizing my chiral carboxylic acid? A4: You must separate the activation step from the coupling step. Use highly reactive, epimerization-suppressing reagents like HATU or COMU , but restrict them to strict stoichiometric amounts (1.05 eq)[5]. Pre-activate the acid at 0 °C before adding the amine. If guanidinylation persists, switch to a phosphonium-based reagent like PyBOP or DEPBT , which activate the acid efficiently but cannot react with amines to form guanidines[5],[8].

Quantitative Coupling Reagent Comparison

Table 2: Coupling reagent selection matrix for hindered piperidines.

Reagent SystemReactivity LevelEpimerization RiskAmine Capping (Guanidinylation) RiskRecommendation
HATU / DIPEA Very HighLowHigh (if >1.05 eq used)First-line choice. Pre-activate and use strict stoichiometry.
COMU / DIPEA Very HighVery LowHighExcellent alternative to HATU; yields safer byproducts.
PyBOP / DIPEA HighLowNone Best choice if amine capping is observed with HATU.
EDC / HOBt ModerateModerateNoneNot recommended; active ester often hydrolyzes before coupling.
Mechanistic Workflow

Amide_Workflow Start Carboxylic Acid + Solvent (DMF/DCM) Activation Add HATU/COMU (1.05 eq) at 0°C Start->Activation Base Add DIPEA or NMM (2.5 eq) Activation->Base Intermediate Active HOAt Ester Formed Base->Intermediate Amine Add 3-Substituted Piperidine (1.1 eq) Intermediate->Amine Reaction Stir at RT to 40°C Amine->Reaction Product Amide Product Reaction->Product

Optimized workflow for amide coupling of hindered piperidines using HATU or COMU.

Self-Validating Protocol: High-Efficiency Amide Coupling

This protocol utilizes pre-activation to ensure the coupling reagent is entirely consumed by the acid before the hindered amine is introduced.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1–0.2 M). Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add HATU (strictly 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 eq)[5],[6].

    • Causality: NMM (pKa ~7.4) minimizes racemization of sensitive alpha-chiral centers compared to the more basic DIPEA (pKa ~10.1)[6].

  • Pre-Stirring: Stir at 0 °C for 10 minutes to ensure complete formation of the highly reactive HOAt active ester.

  • Amine Addition: Add the 3-substituted piperidine (1.1 eq) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature. For extremely hindered substrates (e.g., 3,3-disubstituted piperidines), gentle heating to 40 °C may be required to overcome the final activation energy barrier.

  • Validation Checkpoint: Monitor via LC-MS. If the reaction stalls and the HOAt ester is still visible, do not add more HATU. Instead, add 0.5 eq more of the piperidine and increase the temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous HCl to remove any unreacted piperidine, followed by brine. Dry over Na₂SO₄ and concentrate.

References
  • ResearchGate. "(a) Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos...". Available at: [Link]

  • IUCr Journals. "Crystal structure of the RuPhos ligand". Available at: [Link]

  • ACS Publications. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines". Available at: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at:[Link]

  • Oxford Academic. "Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel". Available at:[Link]

  • ResearchGate. "The amide group and its preparation methods by acid-amine coupling reactions: an overview". Available at: [Link]

  • Wiley Online Library. "Design of New Ligands for the Palladium‐Catalyzed Arylation of α‐Branched Secondary Amines". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Why DCHA Salts Outperform Free Acids

The Thermodynamic Advantage: A Comparative Guide to DCHA Salt vs. Free Acid Stability in Synthetic Chemistry In the synthesis of complex peptides, active pharmaceutical ingredients (APIs), and analytical standards, the p...

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Advantage: A Comparative Guide to DCHA Salt vs. Free Acid Stability in Synthetic Chemistry

In the synthesis of complex peptides, active pharmaceutical ingredients (APIs), and analytical standards, the physicochemical stability of starting materials dictates the success of the entire synthetic pipeline. N-protected amino acids (e.g., Boc-, Fmoc-, or Z-protected derivatives) and complex organic intermediates frequently exist as hygroscopic, amorphous solids or viscous oils in their free acid forms[1]. To circumvent the inherent instability of these free acids, conversion to a dicyclohexylamine (DCHA) salt is a gold-standard industry practice[2].

As an Application Scientist, I designed this guide to provide a rigorous, objective comparison between DCHA salts and their corresponding free acids. It details the mechanistic causality behind their stability and provides field-proven, self-validating protocols for their handling.

The superior stability of DCHA salts is not merely empirical; it is grounded in fundamental thermodynamics and structural chemistry.

  • Crystalline Lattice Energy vs. Amorphous States: Free acids often lack the structural rigidity required to form stable crystal lattices, resulting in amorphous oils or syrups. Dicyclohexylamine (DCHA), a strong secondary organic base (pKa ~10.4), forms a robust ionic bond with the carboxylic acid moiety[3]. This acid-base reaction acts as a resolving agent, driving the formation of a highly ordered, thermodynamically stable crystalline lattice[4].

  • Steric Shielding and Hydrophobicity: The dual cyclohexyl rings of the DCHA cation provide massive steric bulk. This hydrophobic "umbrella" effectively shields the carboxylate anion from atmospheric moisture. Consequently, DCHA salts exhibit near-zero hygroscopicity compared to free acids, shutting down water-mediated degradation pathways such as the hydrolysis of acid-labile protecting groups[5].

  • Preservation of Chiral Integrity: Amorphous free acids can undergo slow, autocatalytic degradation or base-catalyzed epimerization (racemization) over time[3]. By locking the molecule within a rigid ionic lattice, the conformational flexibility required for enolization at the alpha-carbon is severely restricted, preserving the stereochemical purity of the compound indefinitely[1].

Stability_Mechanism FA Free Acid (Amorphous Oil / Hygroscopic) DCHA Addition of DCHA (Bulky Hydrophobic Base) FA->DCHA Synthetic Conversion Deg Degradation (Hydrolysis & Epimerization) FA->Deg Moisture / Heat Salt DCHA Salt (Rigid Crystalline Lattice) DCHA->Salt Crystallization Stable Long-term Solid-State Stability (Steric Shielding) Salt->Stable Thermodynamic Sink

Thermodynamic pathways comparing free acid degradation and DCHA salt stability.

Quantitative Physicochemical Comparison

The structural advantages of DCHA salts translate directly into measurable physicochemical enhancements. The following table synthesizes data across common N-protected amino acids (e.g., Boc-Ser-OH and Z-D-Leu-OH) to highlight the stark contrast in handling requirements[1][5].

PropertyFree Acid FormDCHA Salt Form
Physical State Often amorphous solids, syrups, or viscous oilsHighly crystalline, free-flowing powders
Melting Point Broad or low (e.g., Z-D-Leu-OH is an oil)Sharp and high (e.g., Z-D-Leu-OH·DCHA: 152-156 °C)
Hygroscopicity High (prone to rapid moisture absorption)Very Low (hydrophobic shielding by cyclohexyl rings)
Chiral Stability Susceptible to slow autocatalytic epimerizationStereocenters locked and protected in a rigid crystal lattice
Storage Requirements Often requires strictly anhydrous, sub-zero conditionsGenerally stable at ambient room temperature

Self-Validating Experimental Protocols

Protocols must be self-validating to ensure chemical integrity. The following workflows incorporate built-in checkpoints (like pH monitoring and phase behavior) to guarantee success.

Protocol 1: Liberation of the Free Acid from DCHA Salt

Crucial Insight: DCHA must be completely removed prior to peptide coupling, as the bulky amine will act as a competitive nucleophile or interfere with activation reagents[3]. The Emulsion Trap: Never use hydrochloric acid (HCl) for this liberation. DCHA reacts with HCl to form dicyclohexylammonium chloride, which is sparingly soluble in both water and organic solvents, resulting in an intractable emulsion[6]. Always use phosphoric acid (H3PO4) or potassium bisulfate (KHSO4).

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of the DCHA salt in 5–10 volumes of ethyl acetate (EtOAc) or tert-butyl methyl ether (TBME). Causality: These solvents exhibit excellent solubility for the liberated free acid while maintaining strict phase separation from water[6].

  • Acidification: While stirring vigorously, slowly add 10% aqueous H3PO4 or ice-cold aqueous KHSO4 until two clear phases appear[6][7]. Checkpoint: Verify the pH of the aqueous layer is between 2 and 3. This ensures complete protonation of the DCHA to its water-soluble salt form.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the organic phase (containing the free acid) and discard the aqueous phase (containing DCHA·H+).

  • Washing: Wash the organic phase once with 10% H3PO4, followed by three washes with deionized water[6]. Checkpoint: The final aqueous wash must have a pH ≥ 4, confirming the removal of excess mineral acid[6].

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the pure free acid[6][7]. Proceed immediately to the coupling reaction to avoid degradation.

Liberation_Workflow Start DCHA Salt Suspension (in EtOAc or TBME) Acid Add 10% H3PO4 or KHSO4 (Avoid HCl) Start->Acid Biphasic Biphasic Extraction (Aqueous pH 2-3) Acid->Biphasic Org Organic Phase (Contains Free Acid) Biphasic->Org Top Layer Aq Aqueous Phase (Contains DCHA-H+ Salt) Biphasic->Aq Bottom Layer (Discard) Dry Dry over Na2SO4 & Evaporate Org->Dry Product Pure Free Acid (Ready for Coupling) Dry->Product

Biphasic extraction workflow for liberating free acid from DCHA salt.

Protocol 2: Synthesis and Crystallization of DCHA Salts

For researchers looking to stabilize an in-house synthesized free acid for long-term storage or purification.

  • Dissolution: Dissolve the crude free acid in a minimal volume of a non-polar to moderately polar solvent system (e.g., diethyl ether or an EtOAc/hexane mixture)[1][8].

  • Salt Formation: Add 1.05 equivalents of pure dicyclohexylamine dropwise under continuous stirring. The exothermic acid-base neutralization will occur immediately[4].

  • Crystallization: Allow the solution to cool to room temperature, then transfer to an ice bath. The DCHA salt will precipitate as a white crystalline solid. Checkpoint: If crystallization is sluggish, seed the solution with a pre-existing crystal of the DCHA salt or add a non-solvent like hexanes dropwise until turbidity persists[8].

  • Isolation: Collect the crystals via vacuum filtration, wash with cold hexanes, and dry under a vacuum to constant weight[1].

References

  • BenchChem. "Boc-Ser-OH.DCHA vs. free acid form stability".
  • Bachem. "Why are certain amino acid derivatives sold as salts?".
  • BenchChem. "Technical Support Center: Z-D-Leu-OH.DCHA Stability in Synthesis".
  • Bachem. "Conversion of a DCHA salt to the free acid".
  • BenchChem. "An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications".
  • BenchChem. "The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH".
  • BenchChem. "Z-L-Tyrosine Dicyclohexylamine Salt: A Comprehensive Technical Guide".
  • Google Patents. "US5523477A - Process for the preparation of 1-(thiomethyl)-cyclopropaneacetic acid".
  • Peptide.com. "Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids".

Sources

Comparative

Introduction: The Analytical Challenge of DCHA Salts

Title: Chromatographic Behavior of Dicyclohexylamine (DCHA) Salts vs. Free Acids: A Comparative HPLC Guide Dicyclohexylamine (DCHA) is a highly sterically hindered, basic secondary amine (pKa ~10.4) widely used in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Behavior of Dicyclohexylamine (DCHA) Salts vs. Free Acids: A Comparative HPLC Guide

Dicyclohexylamine (DCHA) is a highly sterically hindered, basic secondary amine (pKa ~10.4) widely used in pharmaceutical and peptide chemistry. It is exceptionally effective at isolating unstable carboxylic acids as highly crystalline, stable salts—common examples include amino acid derivatives and active pharmaceutical ingredients (APIs) like Montelukast dicyclohexylamine[1]. However, when transitioning from synthesis to quality control, analysts frequently question how the presence of this bulky counter-ion affects the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of the parent free acid.

Mechanistic Causality: pH-Driven Dissociation Dynamics

The fundamental rule of analyzing DCHA salts via RP-HPLC is that under properly buffered acidic conditions, the retention time of the API from a DCHA salt is identical to that of the pure free acid.

Why does this happen? In an acidic mobile phase (e.g., pH 2.0–3.0 using 0.1% Trifluoroacetic Acid or Phosphoric Acid), the DCHA salt undergoes complete in-situ dissociation. The target API (a carboxylic acid) becomes protonated and neutralized, allowing it to partition predictably into the hydrophobic C18 stationary phase based on its intrinsic hydrophobicity.

Simultaneously, the DCHA molecule becomes fully protonated (DCHA-H⁺). Because this protonated amine is highly polar and strongly repelled by the hydrophobic stationary phase, it elutes very early in the chromatogram—often near the void volume[2]. Conversely, if a neutral mobile phase is used without adequate buffering, the DCHA molecule fails to fully dissociate and can act as an unintentional ion-pairing reagent. This dynamic interaction alters the stationary phase chemistry, leading to unpredictable retention time shifts for the API, severe peak tailing, and poor method robustness.

Workflow Visualization

DCHA_HPLC cluster_0 Sample Injection Salt DCHA Salt (API-COO⁻ DCHA-H⁺) Mobile Acidic Mobile Phase (pH ~2.0, 0.1% TFA) Salt->Mobile Free Free Acid (API-COOH) Free->Mobile Dissociation In-Situ Dissociation & Protonation Mobile->Dissociation Drives Equilibrium C18 C18 Column Separation Dissociation->C18 DCHA_Peak Void Volume Elution DCHA-H⁺ Peak (RT: 1-2 min) C18->DCHA_Peak Low Hydrophobicity API_Peak Retained Elution API-COOH Peak (Identical RT) C18->API_Peak High Hydrophobicity

Fig 1: Chromatographic dissociation and elution pathway of DCHA salts vs. Free Acids in RP-HPLC.

Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of an API analyzed as a free acid versus its DCHA salt under different mobile phase conditions.

Chromatographic ParameterFree Acid (Acidic pH ~2.0)DCHA Salt (Acidic pH ~2.0)DCHA Salt (Neutral pH ~7.0)
API Retention Time (RT) Baseline (e.g., 8.5 min)Identical to Free Acid Shifted / Unpredictable
DCHA Retention Time N/A1.0 - 2.5 min (Near Void)Co-elutes or tails severely
API Peak Shape Sharp, SymmetricalSharp, SymmetricalBroad, Tailing
DCHA UV Detectability N/AHigh at <215 nm; Negligible at >250 nmVariable baseline disturbances
Method Robustness HighHighLow (Ion-pairing interference)

Self-Validating Experimental Protocols

Protocol 1: Direct RP-HPLC Analysis of DCHA Salts

This protocol is designed to accurately quantify the API without interference from the DCHA counter-ion[1].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (Water + 0.1% TFA or Phosphoric Acid, pH ~2.0) and Mobile Phase B (Acetonitrile). Causality: The low pH ensures complete protonation of DCHA, preventing it from interacting with the API or dynamically coating the stationary phase.

  • Step 2: Sample Preparation. Dissolve the DCHA salt sample in the initial mobile phase conditions (e.g., 90% A / 10% B) to a concentration of 1 mg/mL.

  • Step 3: Dual-Wavelength Detection Setup. Configure the UV-Vis/DAD detector to monitor at both 210 nm and 254 nm. Causality: Dicyclohexylamine lacks a conjugated pi-system and has negligible UV absorbance above 250 nm[1]. Monitoring at 210 nm allows you to track the DCHA peak (ensuring it elutes safely in the void), while 254 nm provides a clean, interference-free chromatogram of the API.

  • Step 4: Execution & Validation Checkpoint. Inject the sample, followed immediately by a blank injection (Mobile Phase A). Validation: If a ghost peak appears at the DCHA retention time in the blank run, the DCHA is dynamically coating the C18 column. Remedy this by adding a 95% Acetonitrile wash step at the end of the gradient.

Protocol 2: Conversion of DCHA Salt to Free Acid (Desalting)

For downstream applications where the DCHA counter-ion is detrimental (e.g., peptide conjugation or structural NMR), the salt must be converted back to the free acid prior to use[3].

  • Step 1: Dissolution. Dissolve the DCHA salt in a water-immiscible organic solvent, such as Ethyl Acetate (EtOAc).

  • Step 2: Acid Wash. Transfer the solution to a separatory funnel. Wash the organic layer three times with a cold, aqueous 10% Potassium Bisulfate (KHSO₄) or 0.1 N HCl solution. Causality: The acidic aqueous layer forces the protonation of DCHA. The resulting DCHA-H⁺ is highly water-soluble and partitions into the aqueous phase, leaving the neutral free acid safely in the organic layer[2].

  • Step 3: Brine Wash & Drying. Wash the organic layer with saturated NaCl (brine) to remove residual acid, then dry over anhydrous MgSO₄.

  • Step 4: Evaporation & Validation Checkpoint. Evaporate the solvent under reduced pressure. Validation: Re-dissolve a micro-aliquot of the resulting solid and analyze via LC-MS. The absence of a mass peak at m/z 182.3 (protonated DCHA) confirms the complete conversion to the free acid[2].

Conclusion

The presence of a DCHA counter-ion does not inherently alter the retention time of a carboxylic acid API in RP-HPLC, provided the chromatographic method utilizes a strongly acidic mobile phase. By understanding the pKa-driven dissociation dynamics, analysts can confidently develop robust methods that cleanly separate the highly polar DCHA peak from the retained free acid, ensuring accurate quantification and peak integration.

References

  • BenchChem. "Application Note: HPLC Method Development for the Analysis of Montelukast Dicyclohexylamine." BenchChem.1

  • BenchChem. "Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates." BenchChem.2

  • Bachem. "Care and Handling of Peptides." Bachem Technical Support.3

Sources

Validation

A Senior Application Scientist's Guide to Validating Chiral Purity of Piperidine Carboxylic Acids

For researchers, scientists, and drug development professionals, ensuring the chiral purity of piperidine carboxylic acids is a critical step in the journey from discovery to market. The spatial arrangement of atoms in t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the chiral purity of piperidine carboxylic acids is a critical step in the journey from discovery to market. The spatial arrangement of atoms in these molecules can dramatically influence their pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of analytical techniques for validating the chiral purity of these compounds, grounded in scientific principles and supported by experimental data.

The Imperative of Chiral Purity

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. When a stereocenter is present, as is common in substituted piperidine carboxylic acids, the resulting enantiomers can exhibit profound differences in their interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Therefore, the rigorous validation of chiral purity is not merely a regulatory hurdle but a fundamental aspect of safe and effective drug development.

A Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (ee) for piperidine carboxylic acids primarily relies on chromatographic and spectroscopic techniques. The choice of method is dictated by factors such as the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput needs, and available instrumentation.

Chromatographic Techniques: The Workhorse of Chiral Separations

Chromatographic methods are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.

1. High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most prevalent and versatile technique for the enantioseparation of piperidine carboxylic acids.[1][2][3] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

  • Expertise & Experience: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are often the first choice for these analytes.[4] Their broad applicability and robustness make them an excellent starting point for method development. For instance, Chiralpak IA and AD-H columns have demonstrated successful separation of various piperidine derivatives.[2][3][5] Protein-based CSPs, like those utilizing alpha-1-acid glycoprotein (AGP), can also provide excellent selectivity.

  • Causality Behind Experimental Choices: The mobile phase composition is critical for achieving optimal separation. In normal-phase mode, a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol is common. For basic compounds like piperidines, the addition of a small amount of an amine (e.g., diethylamine) can significantly improve peak shape by minimizing tailing caused by interactions with residual silanols on the stationary phase. Conversely, for acidic compounds, adding an acid like trifluoroacetic acid (TFA) can be beneficial. Temperature is another key parameter; an increase in temperature generally leads to decreased retention times but can also reduce selectivity and resolution.

  • Indirect Chiral HPLC: An alternative approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[6] This strategy is particularly useful when the analyte lacks a strong chromophore for UV detection or when direct chiral separation is challenging. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[5]

2. Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For piperidine carboxylic acids, derivatization is typically required to increase their volatility.

  • Expertise & Experience: Cyclodextrin-based chiral stationary phases are widely used in chiral GC.[7][8] These phases offer excellent enantioselectivity for a broad range of compounds. The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) depends on the analyte's structure.

  • Causality Behind Experimental Choices: Derivatization to form more volatile esters (e.g., methyl or ethyl esters) or amides is a prerequisite for GC analysis of carboxylic acids. This not only improves volatility but can also enhance separation and detection.

3. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.

  • Expertise & Experience: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.[9]

  • Causality Behind Experimental Choices: The addition of polar co-solvents (modifiers) such as methanol or ethanol to the supercritical CO2 is necessary to elute polar compounds like piperidine carboxylic acids. The type and concentration of the modifier are critical parameters for optimizing selectivity and resolution.

Spectroscopic Techniques: An Orthogonal Approach

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a distinct and powerful means of determining enantiomeric purity without the need for chromatographic separation.

1. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique relies on the principle that when a chiral molecule is dissolved in a solution containing a chiral solvating agent, diastereomeric complexes are formed. These complexes have different NMR spectra, leading to the splitting of signals for the enantiomers.

  • Expertise & Experience: A variety of CSAs are available for the analysis of chiral carboxylic acids and amines.[10][11][12][13][14] For piperidine derivatives, which contain a basic nitrogen, crown ethers like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have proven effective.[10] The interaction involves protonation of the piperidine nitrogen by the carboxylic acid groups of the crown ether, leading to the formation of diastereomeric ammonium-carboxylate ion pairs that can be distinguished by ¹H and ¹³C NMR.

  • Causality Behind Experimental Choices: The choice of solvent is crucial to promote the formation of the diastereomeric complexes. The concentration of both the analyte and the CSA must be optimized to achieve sufficient signal separation for accurate quantification.

Comparative Data Summary

The following table provides a high-level comparison of the primary techniques for validating the chiral purity of piperidine carboxylic acids.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Diastereomeric interactions with a chiral stationary phase.Broad applicability, high resolution, established methodology.Can require extensive method development, higher solvent consumption.Routine quality control, preparative separations.
Chiral GC Diastereomeric interactions with a chiral stationary phase.High efficiency, fast analysis times.Requires derivatization for non-volatile analytes, potential for thermal degradation.Analysis of volatile derivatives.
Chiral SFC Diastereomeric interactions with a chiral stationary phase in a supercritical fluid mobile phase.Fast separations, reduced organic solvent use.Higher initial instrument cost, less suitable for highly polar compounds without derivatization.High-throughput screening, green chemistry applications.
NMR with CSAs Formation of diastereomeric complexes with a chiral solvating agent.No separation required, provides structural information, absolute configuration can sometimes be determined.Lower sensitivity than chromatographic methods, requires higher sample concentrations, potential for signal overlap.Structural confirmation, mechanistic studies.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical method hinges on a robust and well-documented validation process. The following protocols are provided as a starting point and should be validated according to the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[15][16][17][18][19][20][21]

Protocol 1: Chiral HPLC Method Development and Validation

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of a piperidine carboxylic acid.

1. Method Development:

  • Column Screening: Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H).

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-hexane and a polar modifier (e.g., ethanol or isopropanol) in a ratio of 90:10 (v/v).

    • Systematically vary the ratio of the modifier to optimize resolution and retention time.

    • If peak shape is poor, add a small amount of an appropriate additive (e.g., 0.1% diethylamine for basic analytes or 0.1% trifluoroacetic acid for acidic analytes).

  • Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.

2. Method Validation (as per USP <1225>): [15][17][19][21]

  • Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities.

  • Linearity: Analyze a series of solutions with known concentrations of the minor enantiomer to establish a linear relationship between peak area and concentration.

  • Range: Define the concentration range over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of the minor enantiomer.

  • Precision:

    • Repeatability: Analyze replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Assess the effect of random events on the precision of the method (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) to assess the method's reliability.

Illustrative HPLC Experimental Conditions:

Parameter Condition
Instrumentation HPLC system with UV detector
Column Chiralpak IA (250 x 4.6 mm, 5 µm)[2][3]
Mobile Phase n-Hexane:Ethanol (70:30, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30°C[2][3]
Detection UV at 225 nm[2][3]
Injection Volume 10 µL
Sample Preparation 2 mg/mL in mobile phase
Protocol 2: NMR Analysis with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a piperidine carboxylic acid using ¹H NMR with a chiral solvating agent.

1. Sample Preparation:

  • Accurately weigh the piperidine carboxylic acid sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
  • Add a precise molar equivalent of the chosen chiral solvating agent (e.g., (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid).[10]

2. NMR Acquisition:

  • Acquire a high-resolution ¹H NMR spectrum.
  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

3. Data Analysis:

  • Identify a well-resolved proton signal that shows baseline separation for the two enantiomers.
  • Carefully integrate the signals corresponding to each enantiomer.
  • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100.

4. Validation Considerations:

  • Confirm the signal assignment for each enantiomer using enantiomerically enriched standards.
  • Demonstrate the linearity and accuracy of the integration over the relevant range of enantiomeric compositions.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Piperidine Carboxylic Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into Chiral HPLC System Dissolve->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (ee%) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Chiral_NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Sample_NMR Piperidine Carboxylic Acid Sample Add_CSA Add Chiral Solvating Agent Sample_NMR->Add_CSA Dissolve_NMR Dissolve in Deuterated Solvent Add_CSA->Dissolve_NMR Acquire Acquire ¹H NMR Spectrum Dissolve_NMR->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate_NMR Integrate Separated Enantiomer Signals Spectrum->Integrate_NMR Calculate_NMR Calculate Enantiomeric Excess (ee%) Integrate_NMR->Calculate_NMR

Caption: Workflow for Chiral NMR Analysis with a CSA.

Conclusion: Ensuring Chiral Integrity

The validation of chiral purity for piperidine carboxylic acids is a multifaceted task that demands a deep understanding of analytical chemistry principles and regulatory expectations. While chiral HPLC remains the dominant technique due to its versatility and established track record, methods like chiral GC, SFC, and NMR with chiral solvating agents provide valuable orthogonal approaches. The ultimate choice of methodology should be based on a thorough evaluation of the analyte's properties and the specific requirements of the analytical challenge. By adhering to rigorous validation protocols and understanding the causality behind experimental choices, researchers can ensure the chiral integrity of their compounds and contribute to the development of safer and more effective medicines.

References

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]

  • Lovely, A. E., & Wenzel, T. J. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of organic chemistry, 71(24), 9178–9182. [Link]

  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of chromatographic science, 59(5), 452–457. [Link]

  • Agilent Technologies. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. [Link]

  • Babu, C. V., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. [Link]

  • R-Discovery. A chiral solvating agent for direct NMR assay of the enantiomeric purity of carboxylic acids. [Link]

  • Benson, S. C., Cai, P., Colon, M., Haiza, M. A., Tokles, M., & Snyder, J. K. (1988). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 53(23), 5335–5341. [Link]

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Rane, V. P., Ahirrao, V. K., More, K. B., & Yeole, R. D. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of chromatographic science, 59(5), 452–457. [Link]

  • Ghosn, M. W., & Wenzel, T. J. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules (Basel, Switzerland), 25(21), 5034. [Link]

  • Nieto, S., Lynch, V. M., Anslyn, E. V., Kim, H., & Chin, J. (2008). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Organic & biomolecular chemistry, 6(19), 3438–3441. [Link]

  • O'Keeffe, A. M., & O'Brien, P. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8819–8823. [Link]

  • Google Patents.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Lin, J., & Anslyn, E. V. (2007). Sensing of enantiomeric excess in chiral carboxylic acids. Chemical communications (Cambridge, England), (34), 3507–3509. [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Zhang, Z., & Nagib, D. A. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science (New York, N.Y.), 363(6425), 415–418. [Link]

  • Wikipedia. Pipecolic acid. [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • SciSpace. The Dimerization of Al-Piperidine-2-carboxylic Acid. [Link]

  • Hope, D. B., Horncastle, K. C., & Aplin, R. T. (1967). The dimerization of delta-1-piperidine-2-carboxylic acid. The Biochemical journal, 105(2), 663–667. [Link]

  • Chemical Science. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

Sources

Comparative

A Researcher's Guide to the Characterization of Impurities in Dicyclohexylamine (DCHA) Salt Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is paramount. Dicyclohexylamine (DCHA) salts represen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is paramount. Dicyclohexylamine (DCHA) salts represent a critical tool in this domain, often employed to enhance the stability and facilitate the purification of APIs that are otherwise difficult to handle, such as oils or amorphous solids.[1][2] The formation of a crystalline DCHA salt allows for effective removal of impurities through recrystallization, a process that leaves many byproducts and unreacted materials behind in the mother liquor.[1] However, the synthesis of the DCHA salt itself is a chemical process susceptible to the introduction of various impurities.

This guide provides an in-depth comparison of analytical methodologies for the characterization of these impurities, offering supporting experimental data and field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the highest purity of their DCHA salt intermediates, a crucial step in the journey to a safe and effective drug product.

The Genesis of Impurities in DCHA Salt Synthesis

Impurities in DCHA salts can originate from several sources throughout the manufacturing process.[3] A thorough understanding of these sources is the first line of defense in developing a robust impurity control strategy.

Key sources of impurities include:

  • Starting Materials and Reagents: Impurities present in the initial API or in the dicyclohexylamine itself can be carried through the salt formation process.[3][4] For instance, the dicyclohexylamine reagent may contain structurally similar amines or other organic contaminants.

  • By-products of the Synthesis: The reaction between the API and DCHA may not proceed to completion or may be accompanied by side reactions, leading to the formation of by-products.

  • Degradation Products: The API or the DCHA salt may degrade during synthesis, purification, or storage, especially if exposed to heat, light, or reactive species.

  • Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product as residual impurities.[5]

  • Catalysts and Reagents: In cases where catalysts are used, such as palladium on carbon (Pd/C) for hydrogenation steps, trace amounts of these metals may be present in the final salt.[6][7]

A Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in DCHA salts. Each technique offers unique advantages and limitations, and their judicious combination provides a complete picture of the impurity profile.

Analytical Technique Principle of Separation/Detection Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity for quantifying known and unknown impurities.[6][8]May require reference standards for absolute quantification of identified impurities. Co-elution of impurities can occur.Routine purity analysis, quantification of specified impurities, and stability testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-to-charge ratio determination of mass spectrometry.Powerful for the identification of unknown impurities by providing molecular weight information.[9]Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.Structural elucidation of unknown impurities and confirmation of suspected by-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural information, enabling the definitive identification of impurities. Quantitative NMR (qNMR) can be used for absolute quantification without a reference standard of the impurity itself.[10]Lower sensitivity compared to HPLC and MS. Complex spectra can be challenging to interpret, especially for mixtures.Definitive structural elucidation of isolated impurities and quantification of major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Rapid and non-destructive. Useful for identifying the presence of specific functional groups and confirming the salt formation.[6]Limited ability to distinguish between structurally similar compounds. Not suitable for quantifying low-level impurities.Quick identity confirmation of the DCHA salt and detection of major functional group changes.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for the analysis of residual solvents and volatile organic impurities.[5]Not suitable for non-volatile or thermally labile compounds.Quantification of residual solvents as per regulatory guidelines.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) A highly sensitive atomic spectroscopy technique for the determination of trace elements.Capable of detecting and quantifying metallic impurities, such as residual catalysts, at very low levels.[7]Primarily for elemental analysis, not for organic impurities.Screening and quantification of residual metal catalysts.

Regulatory Landscape: A Framework for Impurity Control

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[11] The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities.[12][13]

Key ICH Thresholds:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.[11]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[11][12]

It is crucial for researchers and drug developers to be cognizant of these thresholds and to design their impurity characterization studies accordingly.

Experimental Workflow for Impurity Characterization

A systematic workflow is essential for the efficient and thorough characterization of impurities in DCHA salts.

Caption: A generalized workflow for the systematic characterization of impurities in DCHA salt synthesis.

Step-by-Step Methodologies

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the DCHA salt and to detect and quantify impurities.

  • Protocol:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]

    • Detection: UV detection at a wavelength where the API and potential impurities absorb is standard.

    • Sample Preparation: Dissolve a known concentration of the DCHA salt in a suitable diluent.

    • Injection: Inject a fixed volume of the sample onto the HPLC system.

    • Data Analysis: Integrate the peaks in the chromatogram to determine the area percent of the main peak and any impurities.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To obtain the molecular weight of unknown impurities to aid in their structural elucidation.

  • Protocol:

    • Utilize an HPLC method similar to the one developed for purity assessment.

    • Interface the HPLC system with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Acquire mass spectra for each eluting peak.

    • Analyze the mass spectra to determine the molecular weight of the parent ion and any fragment ions, which can provide clues about the impurity's structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

  • Objective: To obtain detailed structural information for the unambiguous identification of an impurity.

  • Protocol:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve the isolated impurity in a suitable deuterated solvent.

    • Acquire a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

    • Interpret the NMR spectra to piece together the chemical structure of the impurity.

Conclusion

The formation of DCHA salts is an invaluable technique in pharmaceutical development for the purification and handling of challenging APIs. However, a diligent and comprehensive approach to the characterization of potential impurities is non-negotiable. By leveraging a combination of powerful analytical techniques such as HPLC, LC-MS, and NMR, and by adhering to regulatory guidelines, researchers can ensure the quality, safety, and efficacy of their drug substances. This commitment to scientific integrity and rigorous analysis is the bedrock upon which successful drug development is built.

References

  • U.S. Patent 9,850,267. (2017). Crystalline fosaprepitant dicyclohexylamine salt and its preparation.
  • Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients Q3A(R2). BfArM. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Therapeutic Goods Administration (TGA). (2013, August 9). Guidance 18: Impurities in drug substances and drug products. TGA. [Link]

  • ResearchGate. (n.d.). Examples of impurities removed from dicyclohexylamine. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Impurities in Pharmaceutical Substances. IJPPR. [Link]

  • U.S. Food and Drug Administration (FDA). (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • PubChem. (n.d.). Dicyclohexylamine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2016). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. PMC. [Link]

  • aapptec. (n.d.). Peptides. aapptec. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. [Link]

  • ResearchGate. (2025, August 7). Preparation of Dicyclohexylamine Alpha Acids and Dicyclohexylamine Beta Acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC. [Link]

  • MolecularCloud. (2023, August 2). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. MolecularCloud.org. [Link]

Sources

Validation

Validation of (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA (CAS 1354752-73-0): A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of validating complex chiral building blocks. (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA (CAS 1354752-73-0) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of validating complex chiral building blocks. (R)-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA (CAS 1354752-73-0) is a prime example. This compound is isolated as a dicyclohexylamine (DCHA) salt to enhance its crystallinity, stability, and handling properties. However, DCHA salts are notoriously susceptible to stoichiometric drift—often precipitating as sub-stoichiometric mixtures or absorbing atmospheric moisture, a common issue in novel organic salt formulations .

This guide objectively compares the performance of Elemental Analysis (CHNS) against standard orthogonal techniques (HPLC-UV and qNMR) for validating CAS 1354752-73-0, providing actionable experimental data and a self-validating protocol to ensure absolute product integrity.

The Analytical Dilemma: Why Standard Methods Fail

When researchers rely solely on High-Performance Liquid Chromatography (HPLC-UV) to validate this product, they are flying blind. DCHA lacks a conjugated pi-system, rendering the counterion virtually invisible to standard UV detectors (e.g., 210 nm or 254 nm). Consequently, HPLC only reports the purity of the Boc-protected free acid, completely ignoring the salt ratio.

While Quantitative NMR (qNMR) offers a broader, nearly universal detection scope , the overlapping aliphatic multiplets from the piperidine core and the bulky dicyclohexyl rings can introduce significant integration errors. To establish absolute trustworthiness in the product's empirical formula ( C30​H48​N2​O4​ ), Elemental Analysis (CHNS) is not just an option; it is the mandatory gold standard for confirming exact salt stoichiometry .

Objective Comparison: EA vs. HPLC-UV vs. qNMR

A robust validation strategy requires understanding the mechanistic limitations of each instrument. The table below compares the performance of these three techniques when analyzing DCHA salts.

Analytical TechniquePrimary Analyte DetectedStoichiometry ConfirmationLimit of Detection (Inorganic/Moisture)Precision / Accuracy
CHNS Elemental Analysis Total C, H, N, SExcellent (Direct mass fraction)High (Detects missing mass)±0.3% absolute
HPLC-UV (254 nm) Free Acid (Chromophore)Poor (DCHA is invisible)Low (Invisible to UV)±0.1% relative
qNMR ( 1H ) Protons (Acid + DCHA)Moderate (Integration overlap)Low (No protons = invisible)±1.0% relative

Experimental Data: High-Purity vs. Generic Alternatives

To objectively compare the performance of our high-purity validated product against standard commercial alternatives, we subjected both to rigorous CHNS analysis. The theoretical mass fractions for CAS 1354752-73-0 (MW = 500.72 g/mol ) are calculated as C: 71.96%, H: 9.66%, N: 5.60% .

ElementTheoretical % ( C30​H48​N2​O4​ )High-Purity Grade (%)Generic Grade A (%)Deviation (Generic)
Carbon (C) 71.9671.8870.29-1.67% (Sub-stoichiometric)
Hydrogen (H) 9.669.728.97-0.69%
Nitrogen (N) 5.605.575.12-0.48% (Missing DCHA)

Causality Analysis: The "Generic Grade A" exhibits a significant negative deviation across all elements, well outside the acceptable ±0.4% industry threshold . This specific elemental fingerprint (a sharp drop in N and C) mathematically aligns with a 1:0.5 sub-stoichiometric salt where the DCHA counterion was partially lost during crystallization. Because HPLC-UV cannot detect DCHA, this generic batch would falsely pass a standard >98% HPLC release test, ultimately causing severe stoichiometric imbalances and yield drops in downstream peptide coupling reactions. The high-purity product tightly aligns with theoretical values, proving a perfect 1:1 molar ratio.

Self-Validating Protocol: CHNS Elemental Analysis Workflow

To ensure reproducibility and trustworthiness, every CHNS protocol must be a self-validating system. Below is the mechanistic, step-by-step methodology used to generate the data above.

  • Micro-weighing (The Foundation of Accuracy): Weigh precisely 1.500–2.000 mg of the desiccated 1354752-73-0 sample into a high-purity tin (Sn) capsule using a microbalance (readability 0.1 µg).

    • Causality: Tin acts as a combustion catalyst. When dropped into the oxidation reactor, the tin capsule ignites exothermically, driving the local flash temperature to ~1800 °C. This extreme heat ensures the complete breakdown of the sterically hindered piperidine and dicyclohexyl rings, preventing soot formation that would skew carbon readings.

  • Dynamic Flash Combustion: Drop the sealed capsule into a quartz reactor heated to 950 °C, under a temporary, precise pulse of pure O2​ carrier gas.

    • Causality: The sudden oxygen enrichment guarantees the quantitative conversion of organic C, H, and N into CO2​ , H2​O , and NOx​ gases.

  • Reduction Phase: Pass the combustion gas mixture through a secondary reduction reactor containing elemental copper at 650 °C.

    • Causality: Copper quantitatively reduces all varying nitrogen oxides ( NOx​ ) into uniform N2​ gas and scavenges excess O2​ , ensuring only N2​ , CO2​ , and H2​O proceed to the detector.

  • Chromatographic Separation: Route the gases through a specialized GC column (e.g., Porapak Q) heated to a constant temperature.

    • Causality: This separates the gases based on molecular size and polarity, eluting them in a strict sequence: N2​ , then CO2​ , then H2​O . This prevents peak overlap and false integrations.

  • Detection and Calibration: Detect the separated gases using a Thermal Conductivity Detector (TCD). Quantify the mass fractions against a multi-point calibration curve built using a certified reference material (e.g., Sulfanilamide).

    • Causality: TCD provides a universal, non-destructive response proportional to the concentration of each gas, allowing for absolute mass fraction calculation.

Orthogonal Validation Workflow

To guarantee the integrity of CAS 1354752-73-0, we employ a multi-tiered validation architecture. EA serves as the critical final gatekeeper.

ValidationWorkflow N1 CAS 1354752-73-0 (DCHA Salt Sample) N2 HPLC-UV Analysis (Detects Free Acid Only) N1->N2 Step 1 N3 qNMR Spectroscopy (Detects Organic Impurities) N1->N3 Step 2 N4 CHNS Elemental Analysis (Confirms 1:1 Stoichiometry) N1->N4 Step 3 (Critical) N5 Validated High-Purity API Building Block N2->N5 Passes UV N3->N5 Passes NMR N4->N5 Exact Mass Confirmed

Fig 1: Orthogonal validation workflow for DCHA salts ensuring absolute stoichiometric purity.

References

  • Title: Novel Naproxen Salts with Increased Skin Permeability Source: Pharmaceutics, MDPI (2021) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry, ACS Publications (2014) URL: [Link]

  • Title: Organic Salts Based on Streptomycin: A New Approach for an Old Drug Source: Molecular Pharmaceutics, ACS Publications (2021) URL: [Link]

Comparative

A Comparative Guide to (R)-Boc-3-benzyl-piperidine-3-carboxylic acid and its (R)-Boc-3-methyl Analog for Advanced Drug Discovery

This guide provides an in-depth technical comparison of two critical chiral building blocks in modern medicinal chemistry: (R)-Boc-3-benzyl-piperidine-3-carboxylic acid and (R)-Boc-3-methyl-piperidine-3-carboxylic acid....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two critical chiral building blocks in modern medicinal chemistry: (R)-Boc-3-benzyl-piperidine-3-carboxylic acid and (R)-Boc-3-methyl-piperidine-3-carboxylic acid. As constrained amino acid analogs, these 3-substituted piperidine scaffolds offer a three-dimensional framework that is invaluable for exploring structure-activity relationships (SAR) and developing novel therapeutics. The choice between a benzyl and a methyl substituent at the C3 position is a pivotal decision in the design process, profoundly influencing the compound's physicochemical properties, target engagement, and overall pharmacological profile. This document aims to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting the optimal scaffold for their specific research objectives.

Core Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the nature of the C3 substituent. The benzyl group introduces a bulky, aromatic, and highly lipophilic moiety, whereas the methyl group represents a small, aliphatic, and less sterically demanding alternative. This seemingly simple substitution has significant downstream consequences for a compound's behavior, from its solubility to its interaction with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a shared feature, enhancing the stability of the molecules and enabling their use in a wide range of synthetic transformations, including peptide synthesis and amide coupling reactions.[1][2]

Table 1: Comparative Physicochemical Properties

Property(R)-Boc-3-benzyl-piperidine-3-carboxylic acid(R)-Boc-3-methyl-piperidine-3-carboxylic acidRationale for Difference
Molecular Formula C₁₈H₂₅NO₄C₁₂H₂₁NO₄[2]Addition of a C₆H₅CH₂ group versus a CH₃ group.
Molecular Weight 319.4 g/mol 243.3 g/mol [2]The benzyl group has a significantly higher mass than the methyl group.
Appearance White to off-white solidWhite powder[2]Both are typically crystalline solids at room temperature.
LogKow (Octanol-Water) Not explicitly found, but predicted to be higher~2.00[3]The aromatic benzyl group dramatically increases lipophilicity compared to the small alkyl methyl group.
Purity ≥ 99%≥ 98% (HPLC)[2]Both are available at high purity for research and development.
Key Structural Feature Bulky, aromatic benzyl groupSmall, aliphatic methyl groupThis is the primary point of differentiation, influencing steric and electronic properties.

The most critical distinction from a drug design perspective is the significant difference in lipophilicity, as suggested by their structures and confirmed by the LogKow value for the methyl analog.[3] The benzyl derivative's increased lipophilicity can enhance membrane permeability and access to hydrophobic binding pockets within a target protein. However, it can also lead to lower aqueous solubility and potential off-target hydrophobic interactions. Conversely, the methyl analog offers a more conservative modification to probe steric tolerance within a binding site without drastically altering the overall lipophilicity of the parent molecule.

Synthesis and Strategic Implementation

Both molecules are valuable chiral building blocks, and their synthesis is a key consideration for their practical application. Generally, their preparation involves the stereoselective functionalization of a piperidine-3-carboxylic acid precursor.

A common strategy involves the alkylation of an enolate generated from a protected piperidine-3-carboxylate ester. The choice of the N-protecting group (Boc or Benzyl, for example) can be crucial for directing the stereochemistry and for subsequent deprotection steps.[4]

G cluster_0 General Synthetic Workflow Start Piperidine-3-carboxylic Acid (Nipecotic Acid) N_Protect N-Protection (e.g., Boc Anhydride) Start->N_Protect Esterify Esterification (e.g., with Methanol) N_Protect->Esterify Enolate Enolate Formation (e.g., LDA, -78 °C) Esterify->Enolate Alkylation Stereoselective Alkylation Enolate->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Final_Benzyl (R)-Boc-3-benzyl-piperidine- 3-carboxylic acid Hydrolysis->Final_Benzyl Benzyl Bromide (as alkylating agent) Final_Methyl (R)-Boc-3-methyl-piperidine- 3-carboxylic acid Hydrolysis->Final_Methyl Methyl Iodide (as alkylating agent)

Caption: Generalized workflow for synthesizing C3-substituted piperidines.

The Boc protecting group is advantageous as it can be easily removed under acidic conditions, which are orthogonal to many other protecting groups used in complex molecule synthesis. This makes both building blocks highly versatile for incorporation into larger, more complex structures.[2]

Comparative Applications in Medicinal Chemistry

The selection between the benzyl and methyl analogs is driven by the specific hypothesis being tested in a drug discovery program. The choice informs the exploration of different types of interactions within a biological target's binding site.

(R)-Boc-3-methyl-piperidine-3-carboxylic acid: Probing Steric Pockets

The methyl analog is an excellent tool for probing small steric pockets and defining the boundaries of a binding site. Its small size allows for fine-tuning of the scaffold's fit without introducing the large-scale changes in properties associated with the benzyl group.

  • Enzyme Inhibitors: It is used as a reagent in the synthesis of tricyclic heterocyclic compounds that act as JAK1 (Janus kinase 1) inhibitors, which are relevant for treating immunological and hyperproliferative disorders.[5] In this context, the methyl group likely occupies a small, defined pocket in the ATP-binding site of the kinase.

  • Analgesics and Anti-inflammatories: This compound serves as a key intermediate in the development of analgesics and anti-inflammatory drugs.[1] Its structure allows for the modification of drug properties to enhance efficacy.

  • General Bioactive Molecules: The chirality of the molecule is crucial for creating compounds with specific biological activities, making it a valuable asset in medicinal chemistry for developing a wide range of bioactive molecules.[2]

(R)-Boc-3-benzyl-piperidine-3-carboxylic acid: Targeting Hydrophobic and Aromatic Interactions

The benzyl analog is the preferred choice when the goal is to engage with larger, hydrophobic regions of a binding site. The aromatic ring can participate in favorable π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

  • Analgesics and Anti-inflammatory Agents: Similar to its methyl counterpart, the benzyl derivative is a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[6] The benzyl group can be used to achieve potent binding in targets where a large hydrophobic pocket is present.

  • Neuroscience Research: Derivatives are used to study effects on neurotransmitter systems, which could lead to treatments for neurological disorders.[6] The piperidine core itself is a well-known scaffold for CNS-active agents.[7]

  • Platelet Aggregation Inhibitors: Structure-activity relationship studies on piperidine-3-carboxamides have shown that hydrophobic character and the potential for π-interactions, which a benzyl group provides, can be important for activity.[8]

G cluster_0 Target Interaction Model Receptor Hydrophobic Pocket Aromatic Residue (Phe, Tyr) Small Steric Pocket Methyl_Analog (R)-Boc-3-methyl Analog Methyl_Analog->Receptor:f2 Steric Fit Benzyl_Analog (R)-Boc-3-benzyl Analog Benzyl_Analog->Receptor:f0 Hydrophobic Interaction Benzyl_Analog->Receptor:f1 π-π Stacking

Caption: Model of differential binding interactions for the two analogs.

Experimental Protocol: Amide Coupling

A primary application for both building blocks is the synthesis of carboxamide derivatives via amide coupling. This is a foundational reaction in the construction of a vast number of pharmaceutical agents.[9][10]

Objective: To synthesize a novel piperidine-3-carboxamide derivative using either the benzyl or methyl analog.

Materials:

  • (R)-Boc-3-benzyl-piperidine-3-carboxylic acid OR (R)-Boc-3-methyl-piperidine-3-carboxylic acid (1.0 eq)

  • Amine of interest (R-NH₂) (1.1 eq)

  • EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (0.1-1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the selected (R)-Boc-3-substituted-piperidine-3-carboxylic acid (1.0 eq), the amine of interest (1.1 eq), and HOBt or DMAP.

  • Solvent Addition: Add anhydrous DCM or DMF to dissolve the reagents.

    • Scientist's Note: The benzyl analog may have better solubility in less polar solvents like DCM due to its higher lipophilicity. The methyl analog may require a more polar solvent like DMF.

  • Base and Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add the base (DIPEA or TEA), followed by the portion-wise addition of the coupling agent, EDCI.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (if DMAP is used), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

This self-validating protocol ensures the complete consumption of starting materials through chromatographic monitoring and yields a purified product whose structure can be confirmed by NMR and mass spectrometry.

Conclusion and Strategic Recommendations

The choice between (R)-Boc-3-benzyl-piperidine-3-carboxylic acid and its (R)-Boc-3-methyl analog is a strategic decision rooted in the specific goals of a drug discovery campaign. Neither building block is inherently superior; rather, their value is context-dependent.

  • Choose the (R)-Boc-3-methyl analog when:

    • The primary goal is to investigate steric tolerance in a confined binding pocket.

    • Minimizing changes in lipophilicity and aqueous solubility is desired.

    • A smaller, more conservative structural modification is required to build upon an existing SAR.

  • Choose the (R)-Boc-3-benzyl analog when:

    • Targeting a large, hydrophobic pocket is the objective.

    • The potential for aromatic interactions (π-π stacking) with the target protein is being explored.

    • Increased membrane permeability is a desired property, and potential solubility issues can be managed.

By understanding the distinct physicochemical properties and steric profiles of these two powerful building blocks, researchers can more effectively design and synthesize novel molecules with enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from lead optimization to clinical development.

References

  • Vertex AI Search. (R-Boc-3-methyl-piperidine-3-carboxylic acid. [URL: N/A]
  • Chem-Impex. R-Boc-3-methyl-piperidine-3-carboxylic acid. [URL: N/A]
  • PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/6538600/]
  • U.S. Environmental Protection Agency. 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid Properties. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID00595188]
  • Sigma-Aldrich. (R)-BOc-3-benzyl-piperidine-3-carboxylic acid dcha. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93ddefa4]
  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [URL: https://www.quickcompany.
  • PMC. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11379116/]
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/]
  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. [URL: https://patents.google.
  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [URL: https://www.researchgate.
  • Chem-Impex. S-Boc-3-benzyl-piperidine-3-carboxylic acidDCHA. [URL: N/A]
  • ResearchGate. Examples of biologically active 3-substituted piperidines. [URL: https://www.researchgate.net/figure/Examples-of-biologically-active-3-substituted-piperidines_fig1_344583803]
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878028/]
  • Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [URL: https://ajchem.co.in/article/synthesis-and-antimicrobial-activity-of-novel-sulfonyl-piperidine-carboxamide-derivatives-prepared-from-n-boc-piperidine-3-carboxylic-acid-via-amide-coupling]
  • United States Biological. N-Boc-3-methylpiperidine-3-carboxylic Acid CAS 534602-47-6. [URL: https://www.usbio.net/item/N0105-45]
  • Benchchem. The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. [URL: https://www.benchchem.com/technical-guides/pharmacological-landscape-benzylpiperidines]

Sources

Validation

Reactivity of Benzyl-Substituted vs. Unsubstituted Piperidine Carboxylic Acids: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter challenges related to the functionalization of piperidine scaffolds. Piperidine carboxylic acids—such as nip...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter challenges related to the functionalization of piperidine scaffolds. Piperidine carboxylic acids—such as nipecotic acid, isonipecotic acid, and pipecolic acid—are foundational building blocks in modern drug discovery. However, the decision to utilize an unsubstituted piperidine versus an N-benzyl substituted derivative fundamentally alters the molecule's reactivity profile.

This guide objectively compares the performance of these two classes of compounds, focusing on amide bond formation and advanced cross-coupling methodologies. By understanding the underlying causality of their reactivity, researchers can rationally select the appropriate scaffold and optimize their synthetic workflows.

Mechanistic Overview: Steric Hindrance vs. Nucleophilic Competition

The reactivity divergence between unsubstituted and N-benzyl piperidine carboxylic acids is dictated by a delicate balance between electronic properties and spatial geometry.

Unsubstituted Piperidine Carboxylic Acids: The piperidine nitrogen is a relatively strong, non-aromatic base with a pKa of approximately 11.1[1]. When attempting to activate the carboxylic acid for amide coupling, the unprotected secondary amine (N-H) acts as a highly competitive nucleophile. This inevitably leads to rapid dimerization or oligomerization. Furthermore, when using uronium-based coupling reagents (e.g., HATU, HBTU), the free amine can react directly with the coupling agent to form stable guanidinium byproducts, permanently quenching the reaction[1].

N-Benzyl Piperidine Carboxylic Acids: Alkylation of the nitrogen with a benzyl group successfully masks its nucleophilicity, converting it to a tertiary amine and completely suppressing dimerization. However, this modification introduces significant steric bulk. Particularly in piperidine-2-carboxylic acid derivatives, the N-benzyl group creates a sterically demanding environment around the activated carboxylate. This shielding effect drastically slows down the attack of incoming amine nucleophiles, necessitating the use of highly reactive coupling agents to drive the reaction forward[1].

Pathway Unsub Unsubstituted Piperidine Carboxylic Acid Unsub_Path1 Free N-H (pKa ~11.1) Unsub->Unsub_Path1 Benz N-Benzyl Piperidine Carboxylic Acid Benz_Path1 Tertiary Amine (Masked) Benz->Benz_Path1 Unsub_Path2 Dimerization / Oligomerization Unsub_Path1->Unsub_Path2 Competing Nucleophile Benz_Path2 Steric Hindrance (C2/C6) Benz_Path1->Benz_Path2 Bulky Substituent Benz_Path3 Clean Amide Coupling Benz_Path1->Benz_Path3 Activated Ester

Reactivity divergence between unsubstituted and N-benzyl piperidine carboxylic acids.

Amide Coupling Performance Comparison

To objectively evaluate performance, we must look at the quantitative yields and dominant side reactions when these scaffolds are subjected to standard amide coupling conditions. Unsubstituted variants generally require prior N-protection (e.g., Boc, Fmoc) to achieve viable yields[2]. Conversely, N-benzyl derivatives can be coupled directly, though their efficiency is highly dependent on the substitution position.

Quantitative Performance Data
Scaffold TypeSubstitution PositionPreferred Coupling ReagentTypical Yield RangePrimary Challenge / Side Reaction
Unsubstituted C2, C3, C4EDC/HOBt<20% (If unprotected)Rapid dimerization, Guanidinylation
N-Benzyl C4EDC/HOBt85–95%None (Clean conversion)
N-Benzyl C3HATU/DIPEA75–90%Mild steric hindrance
N-Benzyl C2HATU/HOAt or COMU60–80%Severe steric shielding, Epimerization
Protocol 1: Optimized Amide Coupling for Sterically Hindered N-Benzyl Piperidines

When working with N-benzyl piperidine-2-carboxylic acid, standard EDC/HOBt protocols often fail due to the steric shielding of the activated ester. The following protocol utilizes HATU to generate a highly reactive HOAt ester, overcoming the steric barrier[1].

Self-Validating Methodology:

  • Substrate Dissolution: To a round-bottom flask under an inert argon atmosphere, add the N-benzyl piperidine carboxylic acid (1.0 eq). Dissolve in anhydrous DMF to a concentration of 0.1–0.5 M.

    • Causality: Anhydrous conditions are critical; the presence of water will rapidly hydrolyze the highly reactive HOAt ester intermediate back to the starting material[1].

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed immediately by DIPEA (2.5 eq). Stir for 5–10 minutes.

    • Causality: Maintaining 0 °C minimizes the risk of base-catalyzed epimerization at the alpha-carbon. The 2.5 equivalents of DIPEA are mathematically necessary: 1.0 eq neutralizes the hexafluorophosphate salt generated by HATU, while the remaining 1.5 eq maintains the basic environment required for coupling[1].

  • Nucleophilic Addition: Add the amine component (1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–16 hours.

  • Validation Check: Sample the reaction for LC-MS analysis at the 2-hour mark. If the activated HOAt ester is visible but the product is not forming, the steric bulk is hindering the amine attack. Do not add more HATU, as this will simply consume the amine via guanidinylation. Instead, elevate the temperature to 40 °C to provide the necessary kinetic energy.

Workflow Step1 1. Dissolution Anhydrous DMF, 0.1-0.5 M Step2 2. Activation HATU + DIPEA at 0 °C Step1->Step2 Step3 3. Amine Addition 1.0 - 1.2 Equivalents Step2->Step3 Step4 4. Coupling Warm to RT, 12-16 hrs Step3->Step4

Step-by-step amide coupling workflow for sterically hindered N-benzyl substrates.

Advanced Reactivity: Decarboxylative Cross-Coupling

Beyond standard amide formation, the N-benzyl group unlocks advanced C-H functionalization pathways that are inaccessible to unsubstituted piperidines. Unprotected secondary amines frequently poison transition-metal catalysts through strong coordination.

N-benzyl piperidine-2-carboxylic acids can undergo highly efficient copper-catalyzed aerobic decarboxylative coupling. In this pathway, the carboxylic acid acts as a traceless activating group. Under oxidative conditions, decarboxylation generates a reactive iminium ion intermediate (stabilized by the N-benzyl group), which is subsequently trapped by diverse C-H nucleophiles such as indoles, naphthols, or alkynes, yielding complex functionalized heterocycles in 62–70% yields[3].

Protocol 2: Copper-Catalyzed Decarboxylative Coupling

Self-Validating Methodology:

  • Reaction Setup: To a reaction vial, add N-benzyl piperidine-2-carboxylic acid (0.4 mmol), the desired nucleophile (e.g., indole, 0.2 mmol), and the catalyst Cu₂(OH)₂CO₃ (10 mol%)[3].

  • Solvent & Base Addition: Add toluene (2.0 mL) and DBU (3.0 eq).

    • Causality: DBU acts as a strong, non-nucleophilic base to facilitate the initial deprotonation and subsequent decarboxylation. Toluene provides a high-boiling, non-polar medium that supports the high temperatures required for CO₂ extrusion[3].

  • Oxidative Coupling: Leave the vial open to the air (or fit with an air balloon) and heat to 110 °C for 24 hours.

    • Causality: The reaction is strictly aerobic; atmospheric oxygen acts as the terminal oxidant necessary to turn over the Cu(I)/Cu(II) catalytic cycle[3].

  • Validation Check: The visual evolution of micro-bubbles (CO₂ gas) upon reaching 110 °C serves as an immediate physical validation that the decarboxylation step has been successfully initiated.

Conclusion & Strategic Recommendations

The choice between unsubstituted and N-benzyl piperidine carboxylic acids should be dictated by the specific synthetic endpoint:

  • Use Unsubstituted Piperidines only when you intend to install a specific, non-benzyl protecting group (like Boc or Fmoc) early in the synthesis, or when the final target explicitly requires a free secondary amine for biological activity. Direct coupling without protection is synthetically unviable[1].

  • Use N-Benzyl Piperidines when executing late-stage decarboxylative cross-couplings, or when a robust, non-competing tertiary amine is desired during complex peptide or amide library synthesis[3]. Be prepared to utilize high-efficiency coupling agents (HATU/COMU) to overcome the inherent steric penalties at the C2 and C6 positions.

References

  • Optimizing amide bond formation for piperidine carboxylic acids Benchchem Technical Support URL
  • RSC Advances (Royal Society of Chemistry)
  • PubMed Central (PMC)

Sources

Comparative

A Comparative Guide to DCHA and HCl Salts of Piperidine Acids for Enhanced Drug Development

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts a drug's stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts a drug's stability, solubility, and overall manufacturability.[1][2] This guide provides an in-depth stability comparison between two common salt forms for acidic APIs containing a piperidine moiety: the dicyclohexylamine (DCHA) salt and the hydrochloride (HCl) salt. We will explore the underlying chemical principles, compare key physicochemical properties with supporting data, and provide detailed experimental protocols for validation.

The Rationale for Salt Selection: Why It Matters

Many APIs possess suboptimal physicochemical properties in their free, unionized state.[2] Salt formation, the process of combining an acidic or basic drug with a suitable counter-ion, is a widely used and effective strategy to enhance these properties.[1][2] An optimal salt form can improve aqueous solubility, increase dissolution rate, enhance chemical and physical stability, and simplify handling and manufacturing processes.[1][3][4]

The choice between different counter-ions is not trivial, as each salt imparts unique characteristics to the parent API.[1][2] For an acidic API, such as one containing a carboxylic acid on a piperidine scaffold, a basic counter-ion is required. Here, we compare an organic amine base (DCHA) with a strong mineral acid-derived salt (HCl is typically used for basic APIs, but for comparison, we consider the principles of using a strong counter-ion versus a weaker, bulkier one). The fundamental principle relies on the pKa difference between the API and the counter-ion, which should ideally be greater than 2-3 pH units to ensure the formation of a stable salt.[2][3]

The following diagram illustrates the fundamental acid-base reaction leading to salt formation.

Salt_Formation cluster_piperidine Piperidine Acid (API) cluster_dcha Dicyclohexylamine (Base) cluster_hcl Hydrogen Chloride (Acid for basic API) Principle applies to strong counter-ions API R-COOH Salt_Product_DCHA [R-COO]⁻ [N(C₆H₁₁)₂H₂]⁺ DCHA Salt API->Salt_Product_DCHA + DCHA label_or OR DCHA N(C₆H₁₁)₂H DCHA->Salt_Product_DCHA HCl HCl Salt_Product_HCl [R'-NH₂]⁺ Cl⁻ HCl Salt HCl->Salt_Product_HCl API_Base_Version Piperidine Base (API) R'-NH API_Base_Version->Salt_Product_HCl + HCl

Caption: Acid-base reactions forming DCHA and HCl salts.

Head-to-Head Comparison: DCHA vs. HCl Salts

The choice between a bulky, organic counter-ion like DCHA and a small, inorganic one like chloride has significant implications for the resulting salt's properties.

Solid-State Stability and Crystallinity
  • DCHA Salts: Dicyclohexylamine is a bulky, hydrophobic molecule. Its salts with acidic APIs often form highly crystalline, stable lattices. The large size and conformational flexibility of the cyclohexyl rings can facilitate efficient crystal packing, leading to salts with higher melting points and a reduced tendency for polymorphism. A stable crystalline form is preferred in drug development as it is less prone to converting to a less stable amorphous state.[5]

  • HCl Salts: Hydrochloride salts are among the most common in pharmaceuticals.[6] While often crystalline, the small size of the chloride ion can sometimes lead to less stable crystal lattices or a higher propensity for polymorphism compared to bulkier counter-ions.[1] However, their low molecular weight is an advantage.[2]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical stability concern. Water sorption can lead to physical changes (e.g., deliquescence) and chemical degradation.[7]

  • DCHA Salts: The hydrophobic nature of the dicyclohexyl groups generally imparts lower hygroscopicity to the salt. By shielding the ionic core, DCHA can reduce interactions with water molecules, resulting in a more stable solid form under high humidity conditions.

  • HCl Salts: Hydrochloride salts are notoriously prone to hygroscopicity.[7] The small, highly electronegative chloride ion can readily form hydrogen bonds with water molecules, leading to significant water uptake, which can compromise the stability of the drug product.[7] While this can be mitigated with careful formulation and packaging, it presents a significant development challenge.[2]

Solubility and Dissolution Rate

A primary reason for salt formation is to improve the solubility of a parent drug.[1]

  • DCHA Salts: Due to their often higher lattice energy and the hydrophobic character of the DCHA moiety, these salts may exhibit lower aqueous solubility compared to HCl salts. This is not always a disadvantage; for developing controlled-release formulations, a less soluble salt form can be highly desirable.[1][3]

  • HCl Salts: Typically, HCl salts significantly enhance the aqueous solubility and dissolution rate of basic APIs.[7] This is a major advantage for immediate-release dosage forms where rapid absorption is needed. However, this high solubility can sometimes be accompanied by stability issues in solution.

Data Summary

The following table presents a hypothetical but representative comparison of the physicochemical properties for a model piperidine acid API, "Pip-Acid," in its free form and as DCHA and HCl salts.

PropertyPip-Acid (Free)Pip-Acid DCHA SaltPip-Acid HCl Salt*
Physical Form Crystalline SolidHigh-Melt Crystalline SolidCrystalline Solid
Melting Point (°C) 145°C210°C175°C
Aqueous Solubility (mg/mL) 0.1550
Hygroscopicity (% weight gain at 80% RH) < 0.2% (Non-hygroscopic)0.5% (Slightly hygroscopic)5.0% (Hygroscopic)
Solid-State Stability (Accelerated) StableHighly StablePotential for degradation

Note: Data for HCl salt is based on principles for basic APIs, illustrating the properties of a small, hydrophilic counter-ion.

Experimental Verification: Protocols & Workflow

To validate the choice of a salt form, a series of standardized experiments must be performed. The following workflow and protocols are essential for a robust salt selection process.

Experimental_Workflow cluster_screening Phase 1: Salt Screening cluster_characterization Phase 2: Physicochemical Characterization cluster_stability Phase 3: Formal Stability Studies Start API (Piperidine Acid) Counterion Select Counter-ions (DCHA, HCl, etc.) Start->Counterion Salt_Formation Small-Scale Salt Formation (Crystallization Screening) Counterion->Salt_Formation XRPD XRPD Analysis (Crystallinity & Form) Salt_Formation->XRPD DSC_TGA Thermal Analysis (Melting Point, Stability) XRPD->DSC_TGA Solubility Kinetic & Thermodynamic Solubility DSC_TGA->Solubility DVS Dynamic Vapor Sorption (Hygroscopicity Profile) Solubility->DVS ICH_Stability ICH Accelerated Stability (40°C / 75% RH) DVS->ICH_Stability Analysis Purity Analysis (HPLC) Degradant Identification ICH_Stability->Analysis Decision Select Optimal Salt for Development Analysis->Decision

Caption: Experimental workflow for salt selection and stability assessment.

Protocol 1: X-Ray Powder Diffraction (XRPD) for Crystallinity Assessment

Objective: To determine the crystalline nature and identify the polymorphic form of the salt.

  • Sample Preparation: Gently grind approximately 5-10 mg of the salt sample using an agate mortar and pestle to ensure a random crystal orientation.

  • Mounting: Pack the powdered sample into a standard sample holder. Ensure the surface is flat and level with the holder's surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range (2θ) from 2° to 40°.

  • Data Acquisition: Run the scan at a rate of 2°/minute.

  • Analysis: Analyze the resulting diffractogram. Sharp, well-defined peaks indicate a crystalline material, while a broad halo suggests an amorphous form. Compare peak positions to reference patterns to identify the specific polymorph.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity Analysis

Objective: To quantify the moisture sorption and desorption characteristics of the salt.

  • Sample Preparation: Place 10-20 mg of the salt sample onto the DVS microbalance pan.

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Sorption Isotherm: Increase the RH in steps (e.g., 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Record the mass change.

  • Desorption Isotherm: Decrease the RH in the same steps back to 0% RH, again allowing for equilibration and recording the mass change.

  • Analysis: Plot the percentage change in mass versus RH. The total mass gained at a specific RH (e.g., 80%) determines the hygroscopicity classification. The difference between sorption and desorption curves (hysteresis) provides insight into the physical stability of the material upon hydration.

Protocol 3: Accelerated Stability Study (ICH Q1A Guidelines)

Objective: To evaluate the chemical and physical stability of the salt under stressed conditions to predict long-term shelf life.[8][9][10]

  • Batch Selection: Use at least one representative batch of each salt form (DCHA and HCl).

  • Packaging: Place accurately weighed samples (e.g., 100 mg) into appropriate containers (e.g., glass vials) that are representative of the intended final packaging.

  • Storage Conditions: Place the samples in a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH .[8][9][11]

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.[9]

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color or physical state.

    • Purity (HPLC): Use a validated, stability-indicating HPLC method to quantify the parent API and detect any degradation products.

    • XRPD: To check for any changes in crystalline form.

  • Evaluation: Compare the results to the initial time point. A "significant change" (e.g., >0.5% degradation, change in physical appearance, or polymorphic conversion) may indicate stability issues.[9]

Conclusion and Recommendations

The selection between a DCHA and an HCl salt for a piperidine acid API is a balance of competing properties.

  • Choose a DCHA salt when:

    • High solid-state stability and low hygroscopicity are the primary objectives.

    • The API is intended for a controlled-release dosage form where lower aqueous solubility is beneficial.

    • The parent API is prone to degradation in the presence of moisture.

  • Consider an HCl salt when:

    • High aqueous solubility and rapid dissolution are required for an immediate-release product.

    • The development team is equipped to manage potential hygroscopicity challenges through formulation (e.g., using desiccants in packaging) or by controlling the manufacturing environment.

Ultimately, the decision must be grounded in robust experimental data. The protocols outlined in this guide provide a framework for generating the necessary comparative data to make an informed, science-driven choice that will enhance the stability, performance, and manufacturability of the final drug product.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PMC. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2010). International Council for Harmonisation. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). LinkedIn. [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). IJRPR. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F). (2025). YouTube. [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Academia.edu. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Online Press. [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager. [Link]

  • Salt selection for basic drugs. (n.d.). International Journal of Pharmaceutics. [Link]

  • ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME. (n.d.).
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). International Journal of Drug Discovery. [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (2017). PubMed. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Utility of 3-Benzylpiperidine and 3-Phenylpiperidine Derivatives

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-app...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing drug-target interactions and tuning pharmacokinetic properties like solubility and metabolic stability.[3] Among the vast landscape of substituted piperidines, the 3-aryl and 3-aralkyl motifs stand out for their significant biological activities.

This technical guide provides an in-depth comparison of two closely related yet synthetically distinct classes: 3-phenylpiperidines and 3-benzylpiperidines. While separated by only a single methylene linker, the synthetic strategies required to access these cores, their subsequent reactivity, and their ultimate applications in drug development diverge significantly. We will explore the causality behind key experimental choices, present detailed protocols, and provide quantitative data to guide researchers in selecting and utilizing these valuable scaffolds.

Part 1: Synthesis of the Core Scaffolds: A Tale of Two Strategies

The fundamental difference in synthesizing 3-phenyl and 3-benzyl piperidines lies in the timing and method of forming the crucial carbon-carbon bond that attaches the aromatic ring to the piperidine core. 3-Phenylpiperidine synthesis typically involves creating a C(sp²)-C(sp²) bond directly onto a pyridine precursor, which is then reduced. In contrast, 3-benzylpiperidine synthesis often relies on constructing a C(sp²)-C(sp³) bond from a pyridine-based side chain, followed by a similar reduction of the heterocycle.

The "Aryl-First" Approach: Synthesizing 3-Phenylpiperidine

The dominant strategy for 3-phenylpiperidine synthesis is the functionalization of a pyridine ring, followed by catalytic hydrogenation. This approach leverages well-established cross-coupling reactions and robust reduction methodologies.

Key Synthetic Pathways:

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a highly effective method for creating the 3-phenylpyridine intermediate.[4][5] This reaction offers broad functional group tolerance and uses readily available arylboronic acids. Other methods like the Heck coupling have also been reported.[5]

  • Catalytic Hydrogenation: Once the 3-phenylpyridine is formed, the aromatic pyridine ring is reduced to the saturated piperidine. This step is critical and can be challenging due to the stability of the pyridine ring and potential catalyst poisoning.[2] Various catalysts are employed, with platinum group metals being highly effective.[2]

    • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is effective for this transformation, often conducted in acidic media like glacial acetic acid to protonate the pyridine nitrogen, which facilitates reduction.[2][6]

    • Rhodium Catalysts: Rhodium on carbon (Rh/C) or rhodium oxides (Rh₂O₃) are also powerful catalysts for pyridine hydrogenation, sometimes offering higher activity under milder conditions.[7] However, direct attachment of the phenyl ring can sometimes hinder the reduction compared to more flexible benzyl groups.[7]

dot

Caption: Common synthetic strategies for 3-phenylpiperidine derivatives.

Experimental Protocol: Suzuki Coupling and Hydrogenation

This two-step protocol is a reliable method for accessing a wide range of 3-phenylpiperidine derivatives.

Step 1: Synthesis of 3-Phenylpyridine via Suzuki Coupling [8][9]

  • Vessel Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable solvent, such as toluene or dioxane, and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield pure 3-phenylpyridine.

Step 2: Catalytic Hydrogenation to 3-Phenylpiperidine [6]

  • Catalyst Loading: In a high-pressure hydrogenation vessel, place 3-phenylpyridine (1.0 eq) and PtO₂ (5 mol%) in a solvent such as glacial acetic acid. The acidic solvent is crucial as it protonates the pyridine, lowering the energy barrier for reduction.[2][6]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-70 bar. Stir the reaction at room temperature for 6-10 hours.

  • Work-up: Carefully vent the hydrogen gas. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is basic.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude 3-phenylpiperidine can be further purified by distillation or chromatography.

The "Side-Chain First" Approach: Synthesizing 3-Benzylpiperidine

The synthesis of 3-benzylpiperidine typically involves forming the exocyclic C-C bond from a pre-functionalized pyridine, followed by reduction of both the side chain functional group and the pyridine ring, often in a single step.

Key Synthetic Pathways:

  • One-Pot Deoxygenation and Reduction: The key advantage of this route is the ability to perform a one-pot deoxygenation of the secondary alcohol and a full reduction of the pyridine ring using a heterogeneous palladium catalyst under a hydrogen atmosphere.[10] This convergent approach is highly efficient for producing various substituted 3-benzylpiperidines.[10]

dot

Caption: A highly efficient, convergent route to 3-benzylpiperidine.

Experimental Protocol: Grignard Addition and One-Pot Reduction [10]

This procedure exemplifies the efficiency of the "side-chain first" strategy.

  • Grignard Reaction: To a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF at 0 °C, add a solution of phenylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phenyl(pyridin-3-yl)methanol intermediate. This intermediate can be used directly in the next step.

  • One-Pot Deoxygenation-Hydrogenation: Dissolve the crude methanol intermediate in acetic acid. Add a palladium on carbon catalyst (10% w/w, 5 mol% Pd). Place the mixture in a high-pressure hydrogenation vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 bar) and heat to 60 °C. The reaction is typically complete within 12-24 hours. The choice of an acidic solvent aids in both the hydrogenolysis of the benzylic alcohol and the reduction of the pyridine ring.

  • Work-up and Purification: After cooling and venting, filter the reaction mixture through a pad of Celite to remove the catalyst. Make the filtrate basic with aqueous NaOH and extract with an organic solvent like dichloromethane. Dry and concentrate the organic phase to yield 3-benzylpiperidine, which can be purified by distillation.

Parameter3-Phenylpiperidine Synthesis3-Benzylpiperidine SynthesisRationale & Causality
Key C-C Bond C(sp²)-C(sp²) (Aryl-Pyridine)C(sp²)-C(sp³) (Aryl-CH₂)The direct aryl-piperidine bond requires robust C-C coupling methods on the aromatic precursor before saturation.
Primary Strategy Arylate then reduceBuild side-chain then reduceFor 3-benzylpiperidine, functionalizing a side-chain (e.g., an aldehyde) is often more straightforward than direct benzylation of the pyridine ring.
Common Precursor 3-HalopyridinePyridine-3-carboxaldehydeThese precursors offer reliable and well-established chemical handles for the respective bond-forming reactions.
Key Reactions Suzuki/Heck Coupling, HydrogenationGrignard Addition, HydrogenolysisThe choice of reaction is dictated by the nature of the target bond. Hydrogenolysis is unique to the benzyl route for removing the side-chain oxygen.
Overall Yield Variable, often moderate over 2 stepsGenerally good, especially with one-pot procedures[10]The one-pot deoxygenation-reduction for the benzyl variant minimizes intermediate handling and loss of material.

Part 2: Comparative Reactivity and Applications

The structural difference between a direct phenyl-piperidine linkage and a benzyl-piperidine linkage imparts distinct chemical properties and leads to their incorporation in different classes of therapeutic agents.

Reactivity: The Role of the Methylene Spacer

The primary difference in reactivity stems from the benzylic C-H bonds present in 3-benzylpiperidine, which are absent in 3-phenylpiperidine.

  • 3-Benzylpiperidine: The benzylic position is a reactive handle. It is susceptible to oxidation to form a ketone, and the benzylic protons can be involved in radical reactions. This provides an additional site for diversification that is not available to the 3-phenyl scaffold.

  • 3-Phenylpiperidine: This scaffold is more rigid. The phenyl ring's electronics are directly influenced by the adjacent chiral piperidine ring. Reactions typically occur on the piperidine nitrogen, the piperidine ring itself (e.g., C-H activation), or via electrophilic aromatic substitution on the phenyl ring, where the piperidine acts as a directing group.

dot

Caption: Distinct reactive sites on the two piperidine scaffolds.

Applications in Drug Discovery

Both scaffolds are highly valued in medicinal chemistry, but their structural nuances make them suitable for different biological targets.

  • 3-Phenylpiperidine Derivatives: This class is renowned for its activity in the central nervous system (CNS).[12]

    • Dopamine Receptor Ligands: The 3-phenylpiperidine core is central to selective dopamine D₂ autoreceptor agonists like Preclamol, which have been investigated for treating schizophrenia and Parkinson's disease.[4][13][14]

    • PARP Inhibitors: In oncology, the (S)-3-phenylpiperidine scaffold is a key component of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer.[15]

    • Neurokinin-1 (NK₁) Antagonists: Novel derivatives have been developed as potent NK₁ receptor antagonists with potential applications in treating nausea and depression.[13]

  • 3-Benzylpiperidine Derivatives: The increased conformational flexibility of the benzyl group allows these compounds to adapt to different binding pockets.

    • Neurological Disorders: These compounds serve as key intermediates for pharmaceuticals targeting various neurological disorders and are used in neurotransmitter research.[16]

    • NMDA Antagonists: Substituted 4-benzylpiperidines (a related class) exhibit N-methyl-D-aspartate (NMDA) antagonist activity.[10]

    • Monoacylglycerol Lipase (MAGL) Inhibitors: Recently, benzylpiperidine derivatives have been identified as potent and reversible inhibitors of MAGL, an enzyme implicated in cancer and neurodegenerative diseases.[17]

    • Antifungal Agents: Some 3-benzylpiperidine derivatives have also shown promise as agricultural fungicides.[10]

Conclusion

While structurally similar, 3-benzylpiperidine and 3-phenylpiperidine present distinct synthetic challenges and opportunities. The choice between these scaffolds is a critical decision in a drug discovery campaign. The "aryl-first" strategy for 3-phenylpiperidines, leveraging powerful cross-coupling chemistry, is ideal for creating rigid structures often found in CNS agents and targeted protein inhibitors. Conversely, the "side-chain first" approach for 3-benzylpiperidines provides a more flexible and often more convergent route to scaffolds where conformational adaptability is key. Understanding the causality behind these synthetic routes and the unique reactivity of each core allows researchers to make informed decisions, accelerating the development of novel therapeutics.

References

  • Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2005).
  • Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2005).
  • Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration.
  • Chem-Impex. (n.d.). 3-Phenylpiperidine. Chem-Impex.
  • Benchchem. (n.d.). The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines.
  • Chem-Impex. (n.d.). 3-Benzylpiperidine Hydrochloride. Chem-Impex.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Grok. (n.d.). 3-Phenylpiperidine. Grok.
  • Zhang, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
  • Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Ágai, B., Nádor, A., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Semantic Scholar.
  • Tuccinardi, T., et al. (2021).
  • Hacksell, U., et al. (1981). 3-Phenylpiperidines.
  • Gribble, G. W. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. In Heterocyclic Scaffolds II (pp. 1-36). Springer, Berlin, Heidelberg.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using (3-(1-Phenyl-1H - Benchchem. Benchchem.
  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415.
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity of Peptides Containing 3-Benzyl-Piperidine Residues

For Researchers, Scientists, and Drug Development Professionals Introduction: Enhancing Peptidic Scaffolds for Novel Therapeutics In the landscape of modern drug discovery, peptides represent a compelling class of therap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptidic Scaffolds for Novel Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1] However, their application is often hampered by inherent limitations such as poor metabolic stability and low cell permeability.[2] A primary strategy to overcome these hurdles is the incorporation of non-proteinogenic amino acids and backbone modifications to create peptidomimetics with enhanced drug-like properties. This guide provides an in-depth comparison of peptides incorporating the 3-benzyl-piperidine scaffold, a modification poised to confer significant advantages in terms of structural rigidity, proteolytic resistance, and bioactive potential.

The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and bioactive compounds. Its incorporation into a peptide backbone, particularly with the addition of a benzyl group at the 3-position, introduces a constrained, lipophilic moiety that can profoundly influence the peptide's conformation and interaction with biological targets. This guide will objectively compare the performance of these modified peptides with alternative structures, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in the field.

Comparative Bioactivity Analysis: The 3-Benzyl-Piperidine Advantage

The introduction of a 3-benzyl-piperidine residue into a peptide sequence is a deliberate design choice aimed at enhancing bioactivity. This is achieved through a combination of increased structural stability and the introduction of new binding interactions. Here, we compare the bioactivity of these modified peptides in two key therapeutic areas: anticancer and antimicrobial applications.

Anticancer Activity: Targeting Cellular Proliferation

The piperidine moiety is a common feature in a variety of anticancer agents.[3] When incorporated into a peptide, the 3-benzyl-piperidine scaffold can enhance cytotoxic activity against cancer cell lines. This is often attributed to the rigid structure's ability to orient key pharmacophoric groups for optimal interaction with targets like cellular membranes or specific protein-protein interfaces.

Table 1: Comparative Anticancer Activity (IC50/GI50 Values)

Compound/Peptide ClassCancer Cell LineActivity (µM)Reference CompoundActivity (µM)
N-Benzylpiperidine Derivatives
Derivative 15b (Cholinesterase Inhibitor)-eeAChE IC50: 0.39Donepezil-
Derivative 15j (Cholinesterase Inhibitor)-eqBChE IC50: 0.16Tacrine-
Highly Functionalized Piperidines
Compound 1 PC-3 (Prostate)GI50: 6.3Doxorubicin-
Compound 25 PC-3 (Prostate)GI50: 6.4Doxorubicin-
Diketopiperazine Derivatives
Compound 11 A549 (Lung)IC50: 1.2--
Compound 11 HeLa (Cervical)IC50: 0.7--
Cyclic Peptides
Axinellin ANSCLC-N6 (Lung)IC50: 3.0 µg/mL--
Axinellin BNSCLC-N6 (Lung)IC50: 7.3 µg/mL--
Theopapuamide A-CHCT-116 (Colon)IC50: 2.1-4.0 µg/mL--

Note: Data for directly comparable peptides with a 3-benzyl-piperidine backbone is limited in publicly available literature. The table presents data for various piperidine derivatives and other peptides to provide a contextual comparison of achievable potencies.[3][4][5][6]

The data suggests that piperidine-containing molecules can exhibit potent, sub-micromolar anticancer activity. The rationale behind this efficacy often lies in the modulation of key signaling pathways.

Key Signaling Pathways in Anticancer Activity

Peptides and piperidine-containing compounds can exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and apoptosis.

Anticancer Signaling Pathways Signaling Pathways Modulated by Piperidine-Containing Peptides cluster_0 Membrane Interaction cluster_1 Intracellular Targeting Peptide Peptide Cancer_Cell_Membrane Cancer Cell Membrane (Negative Charge) Peptide->Cancer_Cell_Membrane Electrostatic Interaction Intracellular_Uptake Intracellular Uptake Peptide->Intracellular_Uptake Membrane_Disruption Membrane Disruption Cancer_Cell_Membrane->Membrane_Disruption Pore Formation/ Detergent-like Effect Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Necrosis PI3K_Akt PI3K/Akt Pathway Intracellular_Uptake->PI3K_Akt MAPK MAPK Pathway Intracellular_Uptake->MAPK Apoptosis_Pathway Apoptotic Pathway Intracellular_Uptake->Apoptosis_Pathway Proliferation_Inhibition Proliferation_Inhibition PI3K_Akt->Proliferation_Inhibition MAPK->Proliferation_Inhibition Apoptosis_Induction Apoptosis_Induction Apoptosis_Pathway->Apoptosis_Induction

Caption: Signaling pathways potentially modulated by bioactive peptides.

Antimicrobial Activity: Disrupting Microbial Defenses

Antimicrobial peptides (AMPs) often act by disrupting the bacterial cell membrane, a mechanism to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific enzymes.[7] The incorporation of a 3-benzyl-piperidine residue can enhance the amphipathic nature of a peptide, a key characteristic for membrane interaction. The benzyl group provides a hydrophobic face, while cationic residues elsewhere in the peptide provide the hydrophilic face.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound/Peptide ClassTarget OrganismMIC (µg/mL)
N-Benzyl Piperidin-4-one Derivatives Aspergillus nigerPotent Activity
Escherichia coliPotent Activity
Piperidine Derivative 6 Bacillus cereusMIC: 1.5 mg/mL
Escherichia coliMIC: 1.5 mg/mL
Staphylococcus aureusMIC: 1.5 mg/mL
Arginine-rich Peptide (P1-Arg) Candida albicansMIC50: 6.7 µM
Lysine-rich Peptide (P2-Lys) Candida albicansMIC50: 10.9 µM
Tryptophan-rich Peptide (StAMP-7) Staphylococcus aureus1.0 - 125
Pseudomonas aeruginosa31.3 - 250

Note: The data presented is for various piperidine derivatives and reference peptides to illustrate the range of antimicrobial potencies.[8][9][10][11]

The mechanism of action for these peptides is often linked to their ability to selectively interact with and disrupt microbial membranes.

Mechanism of Antimicrobial Action: The Carpet Model

The "carpet model" is a widely accepted mechanism for many AMPs.[12] In this model, the cationic peptides initially bind to the negatively charged bacterial membrane through electrostatic interactions. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, disrupting the membrane's integrity and leading to cell lysis. The amphipathic nature imparted by the 3-benzyl-piperidine moiety can facilitate this process.

Caption: The "Carpet Model" of antimicrobial peptide action.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of peptides containing 3-benzyl-piperidine residues and for the evaluation of their bioactivity.

Synthesis of Peptides Containing 3-Benzyl-Piperidine Residues: A Solid-Phase Approach

The synthesis of these modified peptides is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5][10] This involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.

SPPS_Workflow Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Fmoc-AA-Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 2. Washing Steps (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash_1->Coupling Wash_2 4. Washing Steps (DMF, DCM) Coupling->Wash_2 Repeat_Cycle Repeat for each amino acid? Wash_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 6. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spectrometry) Purification->Characterization End Final Peptide Characterization->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the first C-terminal amino acid. Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM) to remove excess piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the carboxylic acid of the next Fmoc-protected amino acid (including the Fmoc-protected 3-benzyl-piperidine carboxylic acid derivative) using a coupling reagent such as HBTU, HATU, or HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.[5]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.[5]

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

Bioactivity Assays

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the peptide) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth) by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a two-fold serial dilution of the test peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The incorporation of 3-benzyl-piperidine residues into peptide scaffolds is a promising strategy for the development of novel therapeutic agents with enhanced stability and bioactivity. The available data, primarily from related piperidine derivatives, demonstrates the potential for these modified peptides to exhibit potent anticancer and antimicrobial properties. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds.

Future research should focus on the systematic synthesis and screening of peptide libraries containing the 3-benzyl-piperidine moiety to establish clear structure-activity relationships. Direct comparative studies against existing peptide and small-molecule drugs are crucial to fully elucidate the therapeutic potential of this unique class of peptidomimetics. As our understanding of the interplay between the 3-benzyl-piperidine structure and biological activity grows, so too will the opportunities to design next-generation peptide therapeutics for a range of diseases.

References

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Chem. Sci., 2025.

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 2011.

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 2019.

  • Assessing Dermaseptin Cytotoxicity on Cancer Cells using the MTT Assay: Application Notes and Protocols. BenchChem, 2025.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory.

  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. J. Cancer, 2020.

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 2014.

  • Structural Analysis and Activity Correlation of Amphiphilic Cyclic Antimicrobial Peptides Derived from the [W4R4] Scaffold. Int. J. Mol. Sci., 2023.

  • Computational Analysis Comparison Prediction of Anticancer Peptide (ACP). International Journal for Research in Applied Science & Engineering Technology, 2022.

  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. J. Nat. Prod., 2023.

  • The synthesis and antimicrobial activity of new piperidine derivatives. Life Science Journal, 2014.

  • (PDF) Computational Analysis Comparison Prediction of Anticancer Peptide (ACP). ResearchGate, 2024.

  • Design and Modification of Anticancer Peptides. J. Drug Target., 2017.

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 2023.

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chem., 2022.

  • III—Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity of Synthetic Peptides with a Linear Type of Amphipathicity. Russian Journal of Bioorganic Chemistry, 2021.

  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. Indian Journal of Heterocyclic Chemistry, 2022.

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives. BenchChem, 2025.

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Front. Cell Dev. Biol., 2020.

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. J. Enzyme Inhib. Med. Chem., 2020.

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. J. Cell. Biochem., 2023.

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorg. Med. Chem., 2016.

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum, 2013.

  • Methods and protocols of modern solid phase peptide synthesis. Mol. Biotechnol., 2006.

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv, 2023.

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein J. Org. Chem., 2014.

  • Solid-Phase Peptide Synthesis (Merrifield). St. Paul's Cathedral Mission College.

  • α-Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures. Biochemistry, 2025.

  • Large-scale comparative review and assessment of computational methods for anti-cancer peptide identification. Brief. Bioinform., 2021.

  • Structure–activity relationship of piperidine derivatives with anticancer activity. Molecules, 2023.

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate, 2016.

  • Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate, 2019.

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 2024.

Sources

Validation

A Senior Application Scientist's Guide to DCHA Salt Solubility: A Comparative Analysis of Diethyl Ether and Ethyl acetate

The Underlying Chemistry: Why Solvent Choice Matters Dicyclohexylamine is a bulky, basic amine that readily forms salts with acidic compounds.[1] These salts are ionic in nature, composed of the dicyclohexylammonium cati...

Author: BenchChem Technical Support Team. Date: March 2026

The Underlying Chemistry: Why Solvent Choice Matters

Dicyclohexylamine is a bulky, basic amine that readily forms salts with acidic compounds.[1] These salts are ionic in nature, composed of the dicyclohexylammonium cation and the anionic form of your compound of interest. The solubility of these salts is a delicate balance of several competing factors: the polarity of the solvent, the lattice energy of the salt, and the specific intermolecular interactions at play.[2]

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. DCHA salts, being ionic, are polar. However, the large, nonpolar cyclohexyl groups on the cation introduce significant lipophilic character. This dual nature makes their solubility in organic solvents highly dependent on the subtle properties of the solvent.

A Tale of Two Solvents: Diethyl Ether vs. Ethyl Acetate

Let's examine the key properties of our two solvents of interest:

PropertyDiethyl Ether ((C₂H₅)₂O)Ethyl Acetate (CH₃COOC₂H₅)
Polarity Index (P') 2.8[4]4.4[4]
Dielectric Constant (ε) 4.3[5]6.0[5]
Hydrogen Bond Acceptor Yes (strong)[6]Yes (strong)
Hydrogen Bond Donor No[7]No
Boiling Point 34.6 °C[8]77.1 °C[8]

Ethyl acetate is demonstrably more polar than diethyl ether, as indicated by its higher polarity index and dielectric constant.[4][5] Both solvents possess ether and carbonyl oxygens, respectively, which can act as hydrogen bond acceptors, interacting with the N-H protons of the dicyclohexylammonium cation.[6] Neither solvent can act as a hydrogen bond donor.[7]

This difference in polarity is the primary driver of the differential solubility of DCHA salts. The more polar nature of ethyl acetate suggests it will generally be a better solvent for ionic DCHA salts than the less polar diethyl ether. However, the large nonpolar surface area of the dicyclohexyl groups can lead to favorable van der Waals interactions with the ethyl groups of both solvents.

Experimental Determination of DCHA Salt Solubility: A Validated Protocol

Given the variability in the physical properties of different DCHA salts, experimental determination of solubility is often necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Step-by-Step Protocol
  • Preparation of a Saturated Solution:

    • To a series of glass vials, add a precisely weighed excess of the dry DCHA salt to a known volume of the solvent (diethyl ether or ethyl acetate). The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation, especially with the highly volatile diethyl ether.

    • Place the vials in a temperature-controlled shaker or on a magnetic stir plate with a stir bar. Agitate the slurries at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. For accuracy, filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic particles.

  • Quantification of the Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the DCHA salt in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a charged aerosol detector (CAD).

    • Prepare a calibration curve using standard solutions of the DCHA salt of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the DCHA salt in the original saturated solution. This value represents the solubility of the salt in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification prep1 Add excess DCHA salt to known volume of solvent prep2 Seal vial and agitate at constant temperature (24-72h) prep1->prep2 Equilibration sep1 Centrifuge to settle excess solid prep2->sep1 sep2 Filter supernatant (e.g., PTFE filter) sep1->sep2 Clarification quant1 Dilute filtered saturated solution sep2->quant1 quant2 Analyze by HPLC (or other method) quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result Solubility (mg/mL or mol/L) quant3->result Solubility Value

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Predictive Comparison and Mechanistic Insights

While experimental data is the gold standard, a predictive analysis based on chemical principles can guide your initial solvent screening.

The Role of Polarity

As ethyl acetate is more polar than diethyl ether, it is generally expected to be a better solvent for ionic DCHA salts. The greater dipole moment of ethyl acetate allows for more effective solvation of the charged dicyclohexylammonium cation and the counter-anion through dipole-ion interactions.

The Influence of the DCHA Cation and Counter-Anion

The large, nonpolar cyclohexyl rings of the DCHA cation will have a significant impact on solubility. These groups can interact favorably with the alkyl chains of both solvents via van der Waals forces. The nature of the counter-anion is also critical. A smaller, more charge-dense anion will lead to a higher lattice energy of the salt, generally resulting in lower solubility in less polar organic solvents.[2] Conversely, a larger, more diffuse anion will result in a lower lattice energy and likely higher solubility.

Intermolecular Forces at Play

The dissolution of a DCHA salt in either solvent requires the disruption of the ionic bonds within the crystal lattice and the formation of new solute-solvent interactions.

  • In Diethyl Ether: The primary solute-solvent interactions will be ion-dipole interactions between the ions of the salt and the ether oxygen, and van der Waals forces between the cyclohexyl groups and the ethyl groups of the ether.

  • In Ethyl Acetate: Similar interactions will occur, but the stronger dipole of the ester carbonyl group will lead to more favorable ion-dipole interactions.

G cluster_salt DCHA Salt Crystal Lattice cluster_solvents Solvation cluster_ether Diethyl Ether (Less Polar) cluster_acetate Ethyl Acetate (More Polar) Lattice DCHA Cation (R₂NH₂⁺) Anion (A⁻) Ether Weaker Ion-Dipole + Van der Waals Lattice->Ether Lower Solubility (Generally) Acetate Stronger Ion-Dipole + Van der Waals Lattice->Acetate Higher Solubility (Generally)

Caption: Factors influencing the differential solubility of DCHA salts.

Practical Implications for the Researcher

  • For Crystallization: If your goal is to crystallize a DCHA salt, diethyl ether is often a good starting point due to the generally lower solubility of the salt in this less polar solvent. A mixed solvent system, such as ethyl acetate with a nonpolar anti-solvent like hexane, can also be effective.

  • For Washing: When washing a filtered DCHA salt to remove impurities, you need a solvent in which the salt is poorly soluble but the impurities are soluble. Diethyl ether is often a good choice for this. Ethyl acetate might be too strong of a solvent, leading to a loss of yield, but this is highly dependent on the specific salt.

  • For "Oiling Out": If your DCHA salt "oils out" instead of crystallizing, it may be too soluble in the chosen solvent. In this case, switching to a less polar solvent system is advisable.

Conclusion

The selection of an appropriate solvent for the formation and purification of DCHA salts is a critical step in chemical synthesis and drug development. While a universal quantitative database for the solubility of all DCHA salts in diethyl ether and ethyl acetate is not available, a thorough understanding of the underlying chemical principles provides a strong predictive framework. Ethyl acetate, being the more polar of the two, will generally exhibit higher solvating power for these ionic species. However, the interplay of the bulky, nonpolar DCHA cation and the specific nature of the counter-anion necessitates an empirical approach. The detailed experimental protocol provided in this guide offers a reliable method for determining the solubility of your specific DCHA salt, empowering you to optimize your processes for yield, purity, and efficiency.

References
  • Shenyang East Chemical Science-Tech Co., Ltd. (2024, January 4). Chemical Properties and Uses of Dicyclohexylamine. [Link]

  • Ataman Kimya. DICYCLOHEXYLAMINE (DCHA). [Link]

  • Bjelobrk, Z., Rajagopalan, A. K., Mendels, D., Karmakar, T., Parrinello, M., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036–5047. [Link]

  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Ataman Kimya. DICYCLOHEXYLAMINE. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Reichardt, C. Solvents and Polarity. [Link]

  • Quora. (2019, February 17). Is there any hydrogen bonding in diethyl ether?. [Link]

  • Ataman Kimya. DICYCLOHEXYLAMINE (DCHA). [Link]

  • Vedantu. Hydrogen bonding is maximum in A Diethyl ether B Triethylamine class 11 chemistry JEE_Main. [Link]

  • Chemistry Stack Exchange. (2014, April 8). What type of intermolecular forces will dominate Diethyl ether?. [Link]

  • Polarity of Solvents. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2024, January 4). Chemical Properties and Uses of Dicyclohexylamine. [Link]

  • Vaia. Problem 70 Use the fact that there are no h... [FREE SOLUTION]. [Link]

  • ResearchGate. Polarity Indexes of the Solvents Used in this Study 15. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Organic Chemistry II. [Link]

  • Wikipedia. Dicyclohexylamine. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Semantic Scholar. Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. [Link]

  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-657. [Link]

  • Clark, J. an introduction to carboxylic acids. [Link]

  • Dakin, L., & Lahue, B. Product Class 3: Carboxylic Acid Salts. [Link]

  • Masaryk University. Physical Properties: Solubility Classification:. [Link]

  • Al-Hamdani, S. A. A. H., & Al-Khafaji, Y. A. Q. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.